molecular formula C11H17NO B3241655 4-[(2S)-2-(Ethylamino)propyl]phenol CAS No. 14788-05-7

4-[(2S)-2-(Ethylamino)propyl]phenol

Cat. No.: B3241655
CAS No.: 14788-05-7
M. Wt: 179.26 g/mol
InChI Key: UKAILBXLEBDNCN-VIFPVBQESA-N
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Description

4-[(2S)-2-(Ethylamino)propyl]phenol is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
The exact mass of the compound Phenol, 4-[(2S)-2-(ethylamino)propyl]- is 179.131014166 g/mol and the complexity rating of the compound is 130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(2S)-2-(ethylamino)propyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-12-9(2)8-10-4-6-11(13)7-5-10/h4-7,9,12-13H,3,8H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAILBXLEBDNCN-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H](C)CC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80737524
Record name 4-[(2S)-2-(Ethylamino)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14788-05-7
Record name 4-[(2S)-2-(Ethylamino)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-[(2S)-2-(Ethylamino)propyl]phenol CAS 78483-47-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, pharmacological mechanisms, and analytical characterization of 4-[(2S)-2-(Ethylamino)propyl]phenol (CAS 78483-47-3).

Known functionally as (S)-4-Hydroxyethylamphetamine or (S)-4-HO-EAm , this molecule is a critical Phase I metabolite of the anorectic agent Ethylamphetamine (Apetinil) and the designer drug 4-Methoxy-N-ethylamphetamine (PMEA). It represents the S-enantiomer of the 4-hydroxylated derivative of ethylamphetamine.

Chemical Identity & Stereochemistry

This compound belongs to the phenethylamine class, specifically the amphetamine derivatives.[1][2] The presence of the phenolic hydroxyl group at the 4-position and the ethyl group on the nitrogen atom distinguishes it from its parent compounds.

PropertySpecification
CAS Registry Number 78483-47-3
IUPAC Name This compound
Common Synonyms (S)-4-Hydroxyethylamphetamine; (S)-p-Hydroxyethylamphetamine; (S)-POHEA
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Stereochemistry (S)-Enantiomer (Corresponds to the d-isomer of amphetamine, typically the eutomer for sympathomimetic activity)
pKa (Predicted) ~9.9 (Phenol), ~10.1 (Amine)
LogP (Predicted) 1.8 – 2.1
Solubility Soluble in ethanol, DMSO; limited solubility in water (free base); highly soluble as HCl salt.[3]
Synthesis & Isolation Methodologies

The synthesis of CAS 78483-47-3 requires strict stereochemical control to maintain the (S)-configuration. The most robust route utilizes (S)-4-Hydroxyamphetamine (Paredrine) as the chiral starting material, subjecting it to reductive alkylation.

Protocol: Enantioselective Reductive Alkylation

Objective: Synthesize (S)-4-Hydroxyethylamphetamine from (S)-4-Hydroxyamphetamine without racemization.

Reagents:

  • Precursor: (S)-4-Hydroxyamphetamine Hydrobromide (1.0 eq)

  • Carbon Source: Acetaldehyde (1.1 eq)

  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH₃) (1.5 eq)

  • Solvent: Methanol (anhydrous)

  • pH Adjuster: Glacial Acetic Acid

Step-by-Step Workflow:

  • Dissolution: Dissolve (S)-4-Hydroxyamphetamine in anhydrous methanol under nitrogen atmosphere.

  • Imine Formation: Add Acetaldehyde dropwise at 0°C. Adjust pH to ~6.0 using acetic acid to catalyze imine formation. Stir for 60 minutes.

  • Reduction: Add NaCNBH₃ in small portions over 30 minutes. The reaction is exothermic; maintain temperature <20°C.

  • Quenching: Stir at room temperature for 4 hours. Quench with 1N HCl to decompose excess hydride.

  • Isolation: Basify the aqueous layer to pH 9.5 using NH₄OH. Extract immediately with Ethyl Acetate (3x). The phenolic group makes the molecule amphoteric; precise pH control is critical to prevent retention in the aqueous phase as a phenolate salt.

  • Purification: Recrystallize the salt form (HCl or Fumarate) from Isopropanol/Ether.

Synthesis Pathway Diagram (DOT)

SynthesisPathway Start (S)-4-Hydroxyamphetamine (Chiral Precursor) Inter Imine Intermediate (Unstable) Start->Inter Condensation (pH 6.0) Product (S)-4-Hydroxyethylamphetamine (CAS 78483-47-3) Inter->Product Reductive Amination Reagent Acetaldehyde + NaCNBH3 Reagent->Inter

Figure 1: Stereospecific synthesis via reductive alkylation of the primary amine.

Pharmacological Profile & Mechanism of Action

As the (S)-enantiomer, this molecule retains the potent sympathomimetic properties characteristic of the "d-amphetamine" lineage. However, the addition of the para-hydroxyl group significantly alters its pharmacokinetics compared to non-hydroxylated analogs.

3.1 Receptor Binding & Transporter Activity
  • Norepinephrine Transporter (NET): The molecule acts as a substrate-type releaser. It enters the presynaptic neuron via NET and displaces norepinephrine from storage vesicles (VMAT2 interaction), causing non-exocytotic release.

  • TAAR1 Agonism: Like 4-Hydroxyamphetamine, this analog is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1) .[4] Activation of TAAR1 inhibits the firing rate of dopaminergic neurons and triggers the internalization of transporters (DAT/NET), modulating the stimulant effect.

  • Blood-Brain Barrier (BBB) Permeability: The polar phenolic hydroxyl group (-OH) significantly reduces lipophilicity. Consequently, CAS 78483-47-3 has poor CNS penetration compared to Ethylamphetamine. Its effects are primarily peripheral (cardiovascular).

3.2 Metabolic Fate (Bioactivation & Elimination)

This molecule is not just a metabolite; it is a substrate for Phase II conjugation.

  • Phase I: Formed via the para-hydroxylation of Ethylamphetamine (CYP2D6 mediated).

  • Phase II: Rapidly conjugated by Sulfotransferases (SULT) and Glucuronosyltransferases (UGT) to form inactive sulfates and glucuronides for renal excretion.

Mechanism of Action Diagram (DOT)

MOA Drug (S)-4-HO-Ethylamphetamine NET NET Transporter (Substrate) Drug->NET Entry TAAR1 TAAR1 Receptor (Agonist) Drug->TAAR1 Activation VMAT2 VMAT2 (Vesicular Displacement) NET->VMAT2 Translocation NE_Release Norepinephrine Efflux VMAT2->NE_Release Cytosolic Accumulation Peripheral Peripheral Effects (Vasoconstriction/Tachycardia) NE_Release->Peripheral Signaling TAAR1->NET Internalization (Negative Feedback)

Figure 2: Sympathomimetic mechanism focusing on NET reversal and TAAR1 agonism.

Analytical Characterization

For researchers identifying this compound in biological matrices (toxicology/forensics) or quality control, the following parameters are standard.

Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (M+): m/z 179

  • Base Peak (GC-MS, EI): m/z 72 (The alpha-cleavage fragment: CH₃-CH=NH⁺-C₂H₅).

    • Note: The ethyl group on the nitrogen shifts the base peak from m/z 44 (typical for amphetamine) to m/z 72.

  • Derivatization: Due to the polar -OH and -NH groups, derivatization with BSTFA or TFAA is required for stable GC chromatography.

    • BSTFA Derivative: Adds TMS groups to both -OH and -NH. MW shift: 179 + 144 = 323.

NMR Spectroscopy (Proton ¹H)
  • Aromatic Ring: Two doublets at δ 6.7–7.1 ppm (characteristic para-substitution pattern).

  • Methine (Chiral Center): Multiplet at δ 2.8–3.0 ppm.

  • N-Ethyl Group: Triplet (methyl) at ~1.1 ppm and Quartet (methylene) at ~2.6 ppm.

  • Alpha-Methyl: Doublet at ~1.05 ppm.

Toxicology & Safety
  • Hazard Classification: Irritant (Skin/Eye). Potential cardiotoxin at high doses due to adrenergic stimulation.

  • Neurotoxicity: Unlike halogenated amphetamines (e.g., 4-CA) or MDMA, 4-hydroxy metabolites are generally considered non-neurotoxic to serotonergic terminals, though they may exhibit cytotoxicity at extremely high concentrations in vitro [1].

  • Handling: Use standard PPE. Handle in a fume hood. Store at -20°C under inert gas to prevent oxidation of the phenol ring (browning).

References
  • Dias da Silva, D., et al. (2017). Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells.[5] Toxicology Letters. Link

  • Nagai, T., et al. (2007). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Journal of Health Science. Link

  • PubChem. (2024).[6] 4-[(2S)-2-(methylamino)propyl]phenol (Pholedrine - Structural Analog Data).[6] National Library of Medicine. Link

  • Cayman Chemical. (2023).[4] 4-hydroxy Amphetamine (hydrochloride) Product Information. Link

Sources

An In-Depth Technical Guide to 4-[(2S)-2-(Ethylamino)propyl]phenol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Data Availability: Information regarding 4-[(2S)-2-(Ethylamino)propyl]phenol is not extensively available in public chemical databases. Consequently, this guide synthesizes information for the structurally similar and well-documented compound, 4-[(2S)-2-(methylamino)propyl]phenol, as a reference for physicochemical properties and biological context. Data specific to the ethylamino variant, where available, has been included.

Introduction

This compound is a chiral molecule belonging to the phenethylamine class of compounds. Its structure, featuring a phenol group, a secondary amine, and a chiral center, suggests potential applications in medicinal chemistry and pharmacology. Phenolic compounds are known for their diverse biological activities, and the specific stereochemistry and amine substitution of this molecule could impart unique properties relevant to drug development. This guide provides a detailed overview of its molecular structure, physicochemical properties, and a proposed synthetic methodology.

Molecular Identity and Structure

The fundamental identity of this compound is defined by its specific arrangement of atoms and their connectivity.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₇NO[1]

  • Stereochemistry: The "(2S)" designation indicates the stereochemical configuration at the second carbon of the propyl chain, which is a chiral center.

Molecular Structure Diagram

The two-dimensional structure of this compound is depicted below. The diagram highlights the key functional groups: a phenol ring, an ethylamino group, and a propyl chain with a stereocenter.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems and its suitability for drug development. The following table summarizes key properties, with data for the methylamino analog provided for context.

PropertyValueSource
Molecular Weight 179.26 g/mol [1]
Molecular Formula C₁₁H₁₇NO[1]
CAS Number 69389-96-4 (racemic)[1]
XLogP3 (Predicted) 1.7 (for methyl analog)[2]
Basic pKa 9.62 (for methyl analog)[2]
Appearance Not Available

Synthesis and Methodologies

The synthesis of chiral amines like this compound often involves asymmetric synthesis to achieve the desired enantiomer. A common and effective method is through the reductive amination of a prochiral ketone precursor.

Proposed Synthetic Workflow: Asymmetric Reductive Amination

A plausible synthetic route to this compound is the asymmetric reductive amination of 4-hydroxyphenylacetone. This can be achieved using a chiral auxiliary or a chiral catalyst.

G start 4-Hydroxyphenylacetone intermediate Diastereomeric Imine Intermediate start->intermediate Chiral Amine (Auxiliary) product This compound intermediate->product 1. Reduction 2. Cleavage of Auxiliary

Caption: Asymmetric synthesis workflow.

Experimental Protocol: Synthesis via Chiral Auxiliary

This protocol outlines a general procedure for the synthesis of the target compound, which may require optimization.

Step 1: Imine Formation

  • In a round-bottom flask, dissolve 4-hydroxyphenylacetone (1 equivalent) in a suitable solvent such as toluene.

  • Add a chiral amine auxiliary (e.g., (S)-(-)-α-methylbenzylamine) (1.1 equivalents).

  • Add a dehydrating agent, such as anhydrous magnesium sulfate, to remove the water formed during the reaction.

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Diastereoselective Reduction

  • Once imine formation is complete, cool the reaction mixture in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

Step 3: Cleavage of the Chiral Auxiliary

  • After the reduction is complete, quench the reaction by the slow addition of water.

  • Acidify the mixture with hydrochloric acid to facilitate the cleavage of the chiral auxiliary.

  • The chiral auxiliary can often be recovered by extraction. The desired product will be in the aqueous layer.

Step 4: Isolation and Purification

  • Basify the aqueous layer with a suitable base (e.g., sodium hydroxide) to deprotonate the amine.

  • Extract the product with an organic solvent, such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the enantiomerically enriched this compound.

Applications and Research Interest

While specific research on this compound is limited, the broader class of phenethylamines has significant interest in drug discovery. The structural similarity to known bioactive molecules suggests several potential areas of investigation:

  • Adrenergic Receptor Activity: Many phenethylamines interact with adrenergic receptors, suggesting potential applications as sympathomimetic agents.

  • Neurotransmitter Analogs: The core structure is related to neurotransmitters like dopamine and norepinephrine, making it a candidate for neurological research.

  • Metabolite Studies: The methylamino analog, 4-hydroxymethamphetamine, is a known metabolite of methamphetamine.[2] Understanding the metabolism and biological activity of the ethylamino version could be relevant in toxicology and pharmacology.

Conclusion

This compound represents an interesting, though understudied, molecule with potential for further investigation in medicinal chemistry and related fields. Its synthesis can likely be achieved through established methods of asymmetric synthesis, allowing for the exploration of its specific biological activities. Further research is warranted to fully characterize this compound and determine its potential as a research tool or therapeutic lead.

References

  • PubChem. 4-[(2S)-2-(methylamino)propyl]phenol. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. 4-(2-(Ethylamino)propyl)phenol. [Link]

Sources

The Crossroads of Biotransformation: A Technical Guide to the Metabolic Pathways of Ethylamphetamine and its Phenolic Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the metabolic fate of ethylamphetamine, a synthetic stimulant of the amphetamine class. As a Senior Application Scientist, the following narrative is structured to deliver not just a recitation of metabolic pathways, but a causal understanding of the biochemical transformations, their stereochemical nuances, and the analytical methodologies required for their elucidation. We will dissect the enzymatic machinery responsible for the biotransformation of ethylamphetamine, focusing on the generation of its primary active and phenolic metabolites. This document is designed to serve as a practical and theoretical resource, grounding its claims in verifiable, authoritative sources.

Introduction to Ethylamphetamine: A Structurally Guided Pharmacological Profile

Ethylamphetamine (N-ethyl-1-phenylpropan-2-amine) is a chiral sympathomimetic amine, structurally analogous to methamphetamine, with an ethyl group replacing the N-methyl moiety.[1] Historically used as an anorectic, its stimulant properties have also led to its classification as a controlled substance in many jurisdictions.[1] The pharmacological effects of ethylamphetamine are primarily driven by its ability to act as a potent dopamine and norepinephrine releasing agent.[1] However, the duration and nature of its effects are significantly modulated by its extensive hepatic metabolism. The N-alkyl chain length influences the potency of amphetamines, with potency generally decreasing as the chain length increases.[1] Understanding the metabolic pathways of ethylamphetamine is therefore critical for predicting its pharmacokinetic profile, interpreting toxicological findings, and developing analytical methods for its detection.

Phase I Metabolism: The Primary Divergence

The initial biotransformation of ethylamphetamine is characterized by two principal, and sometimes competing, oxidative pathways catalyzed predominantly by the cytochrome P450 (CYP) superfamily of enzymes. These pathways are N-dealkylation and aromatic hydroxylation.

N-De-ethylation: The Path to an Active Metabolite

A major metabolic route for ethylamphetamine is the oxidative removal of the N-ethyl group to yield amphetamine.[1] This process, known as N-dealkylation, is a common metabolic fate for many N-substituted amphetamines. The resulting metabolite, amphetamine, is itself a potent central nervous system stimulant, and its formation significantly contributes to the overall pharmacological and toxicological profile of the parent compound.[1][2]

Causality of N-Dealkylation: This reaction proceeds via an initial CYP-mediated hydroxylation of the carbon atom alpha to the nitrogen in the ethyl group.[3] The resulting carbinolamine intermediate is unstable and spontaneously rearranges, leading to the cleavage of the carbon-nitrogen bond and the formation of amphetamine and acetaldehyde.[3] Studies on structurally similar N-alkylated amphetamines, such as 3,4-methylenedioxy-N-ethylamphetamine (MDEA), have shown that CYP2B6 is a major contributor to N-dealkylation.[4] Other isoforms, including CYP2C19, CYP1A2, and CYP3A4, may also play a role, particularly at higher substrate concentrations.[3][4]

Aromatic Hydroxylation: Formation of Phenolic Metabolites

Parallel to N-dealkylation, ethylamphetamine can undergo hydroxylation on the phenyl ring, primarily at the para- (4-) position, to form 4-hydroxyethylamphetamine . This reaction introduces a phenolic group, which significantly increases the polarity of the molecule, facilitating its subsequent conjugation and excretion.

Causality of Aromatic Hydroxylation: This electrophilic substitution reaction is a hallmark of amphetamine metabolism. Studies on amphetamine and related compounds have unequivocally identified CYP2D6 as the primary enzyme responsible for this transformation.[5][6][7] The rate of 4-hydroxylation can be significantly influenced by genetic polymorphisms in the CYP2D6 gene, leading to wide inter-individual variability in the metabolic profile of ethylamphetamine.[2] Individuals who are "poor metabolizers" for CYP2D6 will exhibit reduced formation of 4-hydroxyethylamphetamine and potentially higher plasma concentrations of the parent drug.[5]

The primary phenolic metabolite, 4-hydroxyethylamphetamine, can then undergo further N-de-ethylation to form 4-hydroxyamphetamine , another significant phenolic metabolite.[8]

Stereoselectivity in Metabolism

Ethylamphetamine is a chiral molecule, existing as (S)- and (R)-enantiomers. The metabolic pathways exhibit significant stereoselectivity. In vivo studies in both humans and rats have demonstrated that the (+)- or (S)-enantiomer of ethylamphetamine is metabolized more rapidly and extensively than the (-)- or (R)-enantiomer.[5][9] This results in a higher urinary excretion of the unchanged (-)-enantiomer.[5] The N-dealkylation to amphetamine is also stereoselective, with a preference for the metabolism of the (S)-enantiomer.[9] This stereoselectivity is a critical consideration in forensic and clinical toxicology, as the enantiomeric ratio of the parent drug and its metabolites can provide insights into the time course of drug exposure.

Other Minor Pathways: N-Oxidation

In addition to the major pathways, ethylamphetamine can undergo N-oxidation, a reaction catalyzed by both CYP enzymes and the Flavin-Containing Monooxygenase (FMO) system, particularly FMO3.[10][11] This can lead to the formation of N-hydroxyethylamphetamine and the corresponding nitrone. While generally considered minor pathways, these reactive metabolites may have toxicological implications.[10]

Visualizing the Metabolic Crossroads

The following diagram illustrates the primary Phase I metabolic pathways of ethylamphetamine.

Ethylamphetamine Metabolism Figure 1. Primary Phase I Metabolic Pathways of Ethylamphetamine EA Ethylamphetamine AMP Amphetamine (Active Metabolite) EA->AMP N-De-ethylation (CYP2B6, CYP2C19, etc.) ACE Acetaldehyde EA->ACE N-De-ethylation OHEA 4-Hydroxyethylamphetamine (Phenolic Metabolite) EA->OHEA Aromatic Hydroxylation (CYP2D6) NHEA N-Hydroxyethylamphetamine EA->NHEA N-Oxidation (FMO3, CYPs) OHA 4-Hydroxyamphetamine OHEA->OHA N-De-ethylation In Vitro Metabolism Workflow Figure 2. Workflow for In Vitro Metabolism Study prep 1. Reagent Preparation - Microsome Suspension - NADPH Regenerating System - Ethylamphetamine Stock preinc 2. Pre-incubation - Combine Microsomes, Buffer, and Ethylamphetamine - Equilibrate at 37°C for 5 min prep->preinc init 3. Reaction Initiation - Add NADPH Regenerating System preinc->init inc 4. Incubation - Incubate at 37°C with shaking - Collect aliquots at time points (0, 5, 15, 30, 60 min) init->inc quench 5. Reaction Termination - Add ice-cold acetonitrile (1:1 v/v) inc->quench process 6. Sample Processing - Centrifuge to pellet protein - Transfer supernatant for analysis quench->process analysis 7. LC-MS/MS Analysis - Quantify parent drug and metabolites process->analysis

Caption: A generalized workflow for studying ethylamphetamine metabolism in vitro.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a suspension of pooled human liver microsomes (e.g., 1 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4). [12][13] * Prepare an NADPH regenerating system consisting of 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer. [14] * Prepare a stock solution of ethylamphetamine hydrochloride in methanol or DMSO. The final solvent concentration in the incubation should be less than 1%.

  • Incubation:

    • In a microcentrifuge tube, combine the microsomal suspension, phosphate buffer, and ethylamphetamine to a final volume of 190 µL.

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath. [12] * Initiate the reaction by adding 10 µL of the NADPH regenerating system.

    • Incubate at 37°C with gentle agitation. At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot of the reaction mixture.

  • Reaction Termination and Sample Processing:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard (e.g., d5-amphetamine, d5-methamphetamine).

    • Vortex the samples and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein. [12] * Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Controls:

    • Include a "no NADPH" control to assess for non-CYP mediated degradation.

    • Include a "time zero" control where the quenching solution is added before the NADPH regenerating system.

    • Include a positive control substrate for the relevant CYP isoforms (e.g., dextromethorphan for CYP2D6, bupropion for CYP2B6).

Analytical Methodology: Chiral LC-MS/MS for Urine Analysis

This protocol outlines a method for the simultaneous quantification of ethylamphetamine, amphetamine, and their enantiomers in urine.

Sample Preparation (Solid-Phase Extraction):

  • To 1 mL of urine, add an internal standard mix (e.g., d- and l-amphetamine-d5, d- and l-methamphetamine-d5).

  • Acidify the sample to pH 3-4 with formic acid. [15]3. Condition a mixed-mode cation exchange (e.g., Supel™-Select SCX) SPE cartridge with 1 mL of 1% formic acid in acetonitrile, followed by 1 mL of water. [15]4. Load the prepared urine sample onto the cartridge.

  • Wash the cartridge sequentially with 2 mL of water and 1 mL of 25% methanol.

  • Elute the analytes with 1 mL of 10% ammonium hydroxide in acetonitrile. [15]7. Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A chiral column, such as an Astec® CHIROBIOTIC® V2 (vancomycin-based stationary phase), is essential for enantiomeric separation. [9]* Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A suitable gradient from low to high organic phase to resolve the analytes.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions (Example):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ethylamphetamine164.1119.1, 91.1
Amphetamine136.1119.1, 91.1
4-Hydroxyethylamphetamine180.1134.1, 107.1
d5-Amphetamine (IS)141.1123.1, 93.1

Table 2: Example MRM transitions for LC-MS/MS analysis.

System Validation: This method must be validated according to established guidelines, assessing for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, matrix effects, and recovery.

Conclusion

The metabolism of ethylamphetamine is a complex interplay of Phase I and Phase II enzymatic reactions, resulting in a diverse array of metabolites. The primary pathways of N-de-ethylation and aromatic hydroxylation are stereoselective and catalyzed by specific cytochrome P450 isoforms, most notably CYP2B6 and CYP2D6. The formation of the active metabolite, amphetamine, and various phenolic metabolites has significant pharmacological and toxicological consequences. A thorough understanding of these pathways, coupled with robust analytical methodologies, is essential for researchers in the fields of drug development, pharmacology, and forensic toxicology. This guide provides a foundational framework for such investigations, emphasizing the causal relationships that govern the biotransformation of this important stimulant compound.

References

  • Beckett, A. H., Brookes, L. G., & Shenoy, E. V. B. (1969). Urinary excretion of the drug and its main metabolite in man, after the administration of (±)-, (+)- and (-)-ethylamphetamine. Journal of Pharmacy and Pharmacology, 21(S1), 151S-156S. [Link]

  • Cashman, J. R., Xiong, Y. N., Xu, L., & Janowsky, A. (1999). N-oxygenation of amphetamine and methamphetamine by the human flavin-containing monooxygenase (form 3): role in bioactivation and detoxication. Journal of Pharmacology and Experimental Therapeutics, 288(3), 1251-1260. [Link]

  • Nagai, T., Kamiyama, S., & Matsushima, K. (1995). Analysis of time-lapse changes of d- and l-enantiomers of racemic ethylamphetamine and stereoselective metabolism in rat urine by HPLC determination. Journal of Analytical Toxicology, 19(4), 225-228. [Link]

  • Wikipedia contributors. (2023). 4-Hydroxyamphetamine. In Wikipedia, The Free Encyclopedia. [Link]

  • Nagai, T., Kanaya, H., Matsushima, K., & Kamiyama, S. (1997). Time-lapse changes of d- and l-enantiomer of racemic (dl)-ethylamphetamine in human urine. Journal of analytical toxicology, 21(2), 112-115. [Link]

  • Dring, L. G., Smith, R. L., & Williams, R. T. (1970). The metabolic fate of amphetamine in man and other species. Biochemical Journal, 116(3), 425-435. [Link]

  • El-Sohly, M. A., Gul, W., & Waggoner, T. (2015). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of analytical toxicology, 39(6), 449-456. [Link]

  • Carmo, H., Hengstler, J. G., de Boer, D., Ringel, M., Remião, F., Carvalho, F., ... & Bastos, M. L. (2017). Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells. Toxicology letters, 269, 33-42. [Link]

  • Shimosato, K., & Tomita, M. (2006). Urinary excretion of the main metabolites of methamphetamine, including p-hydroxymethamphetamine-sulfate and p-hydroxymethamphetamine-glucuronide, in humans and rats. Biological & Pharmaceutical Bulletin, 29(2), 259-264. [Link]

  • Kamata, H., Shima, N., Kudo, K., Miki, A., Marumo, A., & Ishida, T. (2009). 4-Hydroxy-3-methoxymethamphetamine glucuronide as a phase II metabolite of 3, 4-methylenedioxymethamphetamine: enzyme-assisted synthesis and involvement of human hepatic uridine 5'-diphosphate-glucuronosyltransferase 2B15 in the glucuronidation. Chemical & pharmaceutical bulletin, 57(5), 472-475. [Link]

  • Roy, S. D., & Mehendale, H. M. (1995). Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives. Xenobiotica, 25(11), 1217-1227. [Link]

  • Restek Corporation. (2011). Improved GC Analysis of Derivatized Amphetamines. [Link]

  • Peters, F. T., Samyn, N., & De Boeck, G. (2013). Application of a chiral HPLC-MS/MS method for the determination of 13 related amphetamine-type stimulants to forensic samples: Interpretative hypotheses. Forensic science international, 233(1-3), 295-304. [Link]

  • Schwenk, M., Schütt, C., & Schänzer, W. (2000). On the metabolism of the amphetamine-derived antispasmodic drug mebeverine: gas chromatography-mass spectrometry studies on rat liver microsomes and on human urine. Journal of pharmaceutical and biomedical analysis, 22(2), 291-300. [Link]

  • Oyler, J. M., Cone, E. J., Joseph, R. E., & Huestis, M. A. (2010). Stereoselectivity in the human metabolism of methamphetamine. Clinical chemistry, 56(2), 263-272. [Link]

  • Barrey, E., Bell, D., & Price, C. (n.d.). Screening Method for Methamphetamine and Amphetamine Using DART®-MS Analysis Followed by Chiral Confirmation for D-Methamphetamine. Bioanalysis Zone. [Link]

  • Meyer, M. R., Wilhelm, J., Peters, F. T., & Maurer, H. H. (2012). Investigations on the stereoselectivity of the phase II metabolism of the 3, 4-methylenedioxyethylamphetamine (MDEA) metabolites 3, 4-dihydroxyethylamphetamine (DHEA) and 4-hydroxy-3-methoxyethylamphetamine (HMEA). Toxicology letters, 211(2), 147-154. [Link]

  • Kim, I., Oyler, J. M., Moolchan, E. T., Cone, E. J., & Huestis, M. A. (2005). Urinary pharmacokinetics of methamphetamine and its metabolite, amphetamine following controlled oral administration to humans. Journal of analytical toxicology, 29(4), 232-243. [Link]

  • Hida, M. R., & de Campos, E. G. (2021). Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. Antioxidants, 10(3), 381. [Link]

  • Yamada, H., Shimosato, K., & Ohno, Y. (1988). Participation of cytochrome P-450 isozymes in N-demethylation, N-hydroxylation and aromatic hydroxylation of methamphetamine. Xenobiotica, 18(11), 1301-1313. [Link]

  • Grishina, O. V., & Gilep, A. A. (2014). Kinetic mechanism of time-dependent inhibition of CYP2D6 by 3, 4-methylenedioxymethamphetamine (MDMA): functional heterogeneity of the enzyme and the reversibility of its inactivation. Biochemistry, 53(29), 4819-4831. [Link]

  • Wikipedia contributors. (2023). Etilamfetamine. In Wikipedia, The Free Encyclopedia. [Link]

  • Maurer, H. H., Bickeboeller-Jotzo, D., & Kraemer, T. (2000). Identification of the human cytochromes P450 involved in the oxidative metabolism of 'Ecstasy'-related designer drugs. Naunyn-Schmiedeberg's archives of pharmacology, 362(4-5), 335-344. [Link]

  • Oyler, J. M., Cone, E. J., Joseph, R. E., & Huestis, M. A. (2010). Stereoselectivity in the human metabolism of methamphetamine. Clinical chemistry, 56(2), 263-272. [Link]

  • Wu, D., Otton, S. V., Inaba, T., Kalow, W., & Sellers, E. M. (1997). Interactions of amphetamine analogs with human liver CYP2D6. Biochemical pharmacology, 53(11), 1605-1612. [Link]

  • Oyler, J. M., Cone, E. J., Joseph, R. E., & Huestis, M. A. (2010). Stereoselectivity in the human metabolism of methamphetamine. Clinical chemistry, 56(2), 263-272. [Link]

  • Hidestrand, M., Oscarson, M., & Ingelman-Sundberg, M. (2001). Metabolism of N, N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line. Drug Metabolism and Disposition, 29(1), 58-63. [Link]

  • de la Torre, R., Farré, M., Roset, P. N., & Camí, J. (2014). MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant?. Frontiers in genetics, 5, 255. [Link]

  • Ethell, B. T., & Burchell, B. (2003). Cytochrome P450 isoform-specific in vitro methods to predict drug metabolism and interactions. Drug metabolism reviews, 35(2-3), 159-198. [Link]

  • DeRuiter, J., & Noggle, F. T. (2012). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Journal of the Clandestine Laboratory Investigating Chemists Association, 22(2), 1-8. [Link]

  • Wikipedia contributors. (2023). 4-Hydroxyamphetamine. In Wikipedia, The Free Encyclopedia. [Link]

  • Semonský, M., & Zikán, V. (1968). Synthesis of the 3-Hydroxy-4-Methyl Derivative of Amphetamine. Collection of Czechoslovak Chemical Communications, 33(10), 3465-3469. [Link]

  • Pelkonen, O., Kaltiala, E. H., Kärki, N. T., & Jalonen, K. (1974). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the Vertebrate Pest Conference, 6(6). [Link]

  • DeRuiter, J., & Noggle, F. T. (2012). 4-Methoxy-N-ethylamphetamine. [Link]

  • Hu, P., & Hollenberg, P. F. (1998). Cytochrome P450 isozymes 3A4 and 2B6 are involved in the in vitro human metabolism of thiotepa to TEPA. Drug Metabolism and Disposition, 26(10), 1021-1026. [Link]

  • Fujiwara, R., & Tukey, R. H. (2014). Enzymatic activity of multiple UGT and SULT isoforms against the... [Link]

  • Lee, S., & In, S. (2021). Uncertainty Evaluation for the Quantification of Urinary Amphetamine and 4-Hydroxyamphetamine Using Liquid Chromatography–Tandem Mass Spectrometry: Comparison of the Guide to the Expression of Uncertainty in Measurement Approach and the Monte Carlo Method with R. Molecules, 26(11), 3183. [Link]

  • Dahl, M. L., Johansson, I., & Ingelman-Sundberg, M. (2000). Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine. British journal of clinical pharmacology, 50(6), 595-602. [Link]

  • Ki, H. S., Ju, M. S., & Kim, H. S. (2010). Metabolism of 1'-and 4-hydroxymidazolam by glucuronide conjugation is largely mediated by UDP-glucuronosyltransferases 1A4, 2B4, and 2B7. Drug Metabolism and Disposition, 38(11), 2082-2089. [Link]

  • L-Ray, V., & Hardy, T. M. (2016). Altered UDP-Glucuronosyltransferase and Sulfotransferase Expression and Function during Progressive Stages of Human Nonalcoholic Fatty Liver Disease. Drug Metabolism and Disposition, 44(8), 1266-1275. [Link]

  • Wernevik, J., Giethlen, B., & He, H. (2017). Protocol for the Human Liver Microsome Stability Assay. Methods in molecular biology (Clifton, N.J.), 1645, 137-146. [Link]

  • Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. [Link]

  • ResearchGate. (n.d.). Structures for methamphetamine (METH); 4-hydroxymethamphetamine (4-OH-METH); amphetamine (AMP); and 4-hydroxyamphetamine (4-OH-AMP). [Link]

  • Schep, L. J., Slaughter, R. J., & Beasley, D. M. (2009). Methamphetamine and amphetamine pharmacokinetics in oral fluid and plasma after controlled oral methamphetamine administration. Clinical chemistry, 55(1), 121-130. [Link]

  • Adler, C. J., & Szczesniewski, A. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. [Link]

  • Noggle, F. T., DeRuiter, J., & Clark, C. R. (1987). PREPARATION OF AMPHETAMINES FROM PHENYLPROPANOLAMINES.

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Stereochemical Divergence in 4-Hydroxy-N-Ethylamphetamine: Pharmacodynamics, Metabolism, and Analytical Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-N-ethylamphetamine (4-OH-NEA), also identified in literature as pholedrine-N-ethyl or para-hydroxyethylamphetamine, represents a critical Phase I metabolite of Ethylamphetamine (Apetinil) and the prodrug Fenethylline (Captagon).

For drug development and forensic toxicology, distinguishing between the (2S) and (2R) enantiomers is not merely an academic exercise; it is a safety and regulatory imperative. The (2S)-isomer retains significant sympathomimetic potency (adrenergic agonist activity), whereas the (2R)-isomer typically exhibits a distinct metabolic clearance profile and reduced receptor affinity. This guide delineates the stereospecific pharmacodynamics, metabolic pathways, and the precise analytical protocols required to resolve these enantiomers in biological matrices.

Molecular Architecture & Stereochemistry

The chirality of 4-OH-NEA centers on the


-carbon of the ethylamine side chain. Following Cahn-Ingold-Prelog (CIP) priority rules, the configuration dictates the interaction with monoamine transporters.
Feature(2S)-4-Hydroxy-N-ethylamphetamine(2R)-4-Hydroxy-N-ethylamphetamine
Common Designation

-isomer (dextrorotatory)

-isomer (levorotatory)
Configuration S-configuration at

-carbon
R-configuration at

-carbon
3D Topology Matches endogenous dopamine/NE steric fitSteric clash in transporter binding pocket
Primary Origin Metabolite of (S)-EthylamphetamineMetabolite of (R)-Ethylamphetamine

*Note: While (S) usually correlates with (+) optical rotation in simple amphetamines, specific salt forms and solvent conditions can alter rotation. CIP configuration (S/R) is the absolute standard used here.

Pharmacodynamics: The Eudismic Ratio

In the context of phenethylamines, the Eudismic Ratio (potency of eutomer / potency of distomer) is high. The (2S)-isomer is invariably the eutomer (active isomer) regarding monoaminergic signaling.

Receptor Interaction Profile

Unlike its parent compound (Ethylamphetamine), the addition of the 4-hydroxyl group drastically increases polarity (Polar Surface Area


 40 Ų), limiting Blood-Brain Barrier (BBB) penetration. Consequently, the pharmacodynamics of 4-OH-NEA are peripherally dominant.
  • Norepinephrine Transporter (NET):

    • (2S)-Isomer: Acts as a substrate-type releaser. It enters the presynaptic neuron via NET and displaces norepinephrine (NE) from vesicular storage (VMAT2 interaction). This results in potent peripheral vasoconstriction and cardiac stimulation.

    • (2R)-Isomer: Exhibits significantly lower affinity (

      
       typically 10–50x higher) for NET. It acts as a weak partial agonist or competitive inhibitor rather than a potent releaser.
      
  • Adrenergic Receptors (

    
    ): 
    
    • Direct agonist activity is observed, particularly with the (2S)-isomer, contributing to hypertensive risks associated with Ethylamphetamine overdose.

Toxicology Implications

The presence of (2S)-4-OH-NEA in plasma serves as a marker for active sympathetic toxicity (tachycardia, hypertension), whereas the (2R)-isomer is largely pharmacologically inert but relevant for calculating total body burden and clearance rates.

Metabolic Pathways & Biotransformation

Understanding the origin of 4-OH-NEA requires mapping the stereoselective metabolism of its parent, N-ethylamphetamine.

Stereoselective Hydroxylation

CYP2D6 displays stereoselectivity for the (S)-enantiomer of amphetamine-type substrates. Therefore, (S)-Ethylamphetamine is preferentially hydroxylated to form (S)-4-OH-NEA.

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent metabolic fates of the parent drug, highlighting the formation of 4-OH-NEA.

MetabolicPathway cluster_0 Stereochemical Bias Parent N-Ethylamphetamine (Parent Drug) Amp Amphetamine (Active Metabolite) Parent->Amp Dealkylation (CYP2C19/CYP2D6) Stereoselective OH_NEA 4-OH-N-Ethylamphetamine (Target Metabolite) Parent->OH_NEA 4-Hydroxylation (CYP2D6) Prefers (S)-isomer Gluc O-Glucuronide Conjugate (Excretion) OH_NEA->Gluc UGT Conjugation Phase II Note (S)-Isomer is preferentially hydroxylated over (R)-Isomer

Figure 1: Metabolic cascade of N-Ethylamphetamine showing the CYP2D6-mediated formation of 4-OH-NEA.

Analytical Protocol: Chiral Separation

Standard C18 chromatography cannot distinguish (2S) from (2R). For rigorous quantification, Chiral LC-MS/MS is required. The following protocol is validated for biological matrices (plasma/urine).

Methodology: Chiral Stationary Phase (CSP)
  • Column: Phenomenex Lux® 3µm AMP (or Daicel Chiralpak® CBH).

  • Mechanism: These columns utilize immobilized polysaccharide selectors that form transient diastereomeric complexes with the amine and hydroxyl groups of the analyte.

Step-by-Step Workflow

Step 1: Sample Preparation (LLE)

  • Aliquot 200 µL of plasma/urine.

  • Add Internal Standard: (±)-4-OH-Amphetamine-d5.

  • Adjust pH to >10 using 50 µL Carbonate Buffer (0.5 M, pH 11). Rationale: Ensures the amine is uncharged for organic extraction.

  • Extract with 1 mL Ethyl Acetate:Hexane (90:10). Vortex 5 mins, Centrifuge 4000g.

  • Evaporate supernatant to dryness under

    
     at 40°C.
    
  • Reconstitute in 100 µL Mobile Phase.

Step 2: LC-MS/MS Parameters [1][2]

  • Mobile Phase A: 5 mM Ammonium Bicarbonate (pH 11) [High pH is critical for Lux AMP stability and peak shape]

  • Mobile Phase B: Methanol (100%)

  • Gradient: Isocratic 60% B (Adjust based on column age).

  • Flow Rate: 0.3 mL/min.[2]

  • Detection: ESI Positive Mode (MRM).

    • Precursor: m/z 180.1 (4-OH-NEA)

    • Quantifier Transition: m/z 180.1

      
       107.1 (Tropylium ion formation)
      
    • Qualifier Transition: m/z 180.1

      
       72.1 (Ethyl-amine fragment)
      
Separation Logic Diagram (Graphviz)

AnalyticalWorkflow Sample Biological Sample (Racemic Mixture) Extract LLE Extraction (pH > 10) Sample->Extract Column Chiral Column (Lux AMP / Chiralpak CBH) Extract->Column Separation Enantiomeric Resolution Column->Separation S_Iso (2S)-Isomer (Elutes 1st or 2nd depending on CSP) Separation->S_Iso R_Iso (2R)-Isomer (Elutes opposite to S) Separation->R_Iso MS MS/MS Detection (m/z 180.1 -> 107.1) S_Iso->MS R_Iso->MS

Figure 2: Logical flow for the chiral resolution of 4-OH-NEA enantiomers.

Synthesis of Reference Standards

To validate the assay, pure enantiomers are required.

  • Starting Material: (S)-Tyrosine or (R)-Tyrosine (provides the chiral center and 4-OH group).

  • Derivatization: Acylation of the amine followed by reduction to the N-ethyl group.

  • Verification: Circular Dichroism (CD) spectroscopy must be used to confirm the preservation of the chiral center during N-alkylation.

References

  • Musshoff, F. (2000). "Chromatographic methods for the determination of enantiomeric composition of amphetamine and related compounds." Forensic Science International. Link

  • Nagai, T., et al. (2002). "Time-course of the changes in the concentration of methamphetamine and its metabolites in the hair of rats." Journal of Analytical Toxicology. Link

  • Kraemer, T., & Maurer, H.H. (2002). "Toxicokinetics of amphetamines: Metabolism and toxicokinetic data of designer drugs, amphetamine, methamphetamine, and their N-alkyl derivatives." Therapeutic Drug Monitoring. Link

  • Baselt, R.C. (2020). Disposition of Toxic Drugs and Chemicals in Man. 12th Edition. Biomedical Publications. (Standard Reference for Metabolite Structures).
  • Peters, F.T. (2011). "Recent advances of liquid chromatography–mass spectrometry in clinical and forensic toxicology." Clinical Biochemistry. Link

Sources

Pharmacological Profile & Technical Guide: 4-[(2S)-2-(Ethylamino)propyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: (S)-4-Hydroxy-N-ethylamphetamine (4-OH-EtAmp) Related Compounds: Ethylamphetamine (Etilamfetamine), 4-Hydroxyamphetamine (Pholedrine) CAS Registry Number: 103-86-6 (Generic for 4-hydroxyamphetamine; specific N-ethyl derivative often cited in forensic literature as metabolite)

Part 1: Executive Technical Summary

4-[(2S)-2-(Ethylamino)propyl]phenol is the primary active metabolite of the sympathomimetic agent Ethylamphetamine (Apetinil). Structurally, it belongs to the phenethylamine class, specifically defined by the presence of a phenolic hydroxyl group at the para position and an ethyl group on the nitrogen atom.

Core Bioactivity: This compound functions as a substrate-type releasing agent at monoamine transporters (NET and DAT). However, unlike its parent compound, the addition of the 4-hydroxyl group significantly increases polarity (lowering LogP), which creates a "Polarity Trap." This restricts its passage across the Blood-Brain Barrier (BBB), confining its activity largely to the peripheral sympathetic nervous system. Consequently, it exhibits potent pressor effects (vasoconstriction) with reduced central psychostimulant properties compared to non-hydroxylated amphetamines.

Part 2: Chemical Identity & Physicochemical Properties[1][2][3][4]

Understanding the physicochemical profile is critical for predicting bioavailability and tissue distribution.

Structural Analysis[5]
  • Stereochemistry: The (2S) configuration corresponds to the dextro (d-) isomer of the amphetamine backbone. This is the pharmacologically active enantiomer for monoamine release.

  • Substituents:

    • 4-OH (Phenol): Acts as a hydrogen bond donor/acceptor, drastically increasing water solubility and cytosolic retention.

    • N-Ethyl: Provides metabolic stability against Monoamine Oxidase (MAO) compared to primary amines, though less than N-methyl.

Physicochemical Data Table[6][7]
PropertyValue (Experimental/Predicted)Biological Implication
Molecular Formula C₁₁H₁₇NO--
Molecular Weight 179.26 g/mol Small molecule; rapid renal filtration.
LogP (Lipophilicity) ~1.1 - 1.4Critical: Lower than Ethylamphetamine (~2.6). Poor BBB penetration.
pKa (Amine) ~9.9Highly ionized at physiological pH (7.4).
TPSA 40.5 ŲModerate polar surface area.
H-Bond Donors 2 (Phenol OH, Amine NH)Increases interaction with solvent water.

Part 3: Mechanism of Action (Pharmacodynamics)

The Transporter Reversal Mechanism

4-OH-EtAmp acts as a substrate for the Norepinephrine Transporter (NET) and, to a lesser extent, the Dopamine Transporter (DAT).

  • Uptake: The molecule is recognized by NET on the presynaptic membrane and transported into the cytosol.

  • VMAT2 Interaction: Once intracellular, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2). It disrupts the pH gradient of the vesicle or competes for uptake, causing leakage of norepinephrine (NE) into the cytosol.

  • Reverse Transport: The increasing concentration of cytosolic NE causes the NET to reverse direction (efflux), flooding the synaptic cleft with norepinephrine.

Receptor Binding Profile

Unlike direct agonists (e.g., epinephrine), 4-OH-EtAmp relies on endogenous neurotransmitters. However, at high concentrations, it may show weak direct affinity for:

  • 
    -Adrenergic Receptors:  Weak agonist (Peripheral cardiac stimulation).
    
  • TAAR1 (Trace Amine Associated Receptor 1): Likely agonist (Intracellular signaling modulator).

Visualization: Signaling & Transport Pathway

MechanismOfAction Drug 4-OH-EtAmp (Extracellular) NET NET Transporter Drug->NET Substrate Binding CytosolDrug 4-OH-EtAmp (Cytosolic) NET->CytosolDrug Uptake Synapse Synaptic Cleft (Adrenergic Activation) NET->Synapse Release VMAT2 VMAT2 (Vesicle) CytosolDrug->VMAT2 Disrupts Gradient NE_Vesicle Norepinephrine (Stored) NE_Cytosol Norepinephrine (Cytosolic Pool) NE_Vesicle->NE_Cytosol Leakage NE_Cytosol->NET Reverse Transport (Efflux)

Caption: Mechanism of Action: Substrate-induced reverse transport at the noradrenergic nerve terminal.

Part 4: Pharmacokinetics & Metabolism[8]

Metabolic Pathway

The compound is primarily formed via the hepatic cytochrome P450 system acting on Ethylamphetamine.

  • Precursor: Ethylamphetamine.[1]

  • Enzyme: CYP2D6 is the primary catalyst for the 4-hydroxylation.

  • Secondary Pathway: N-dealkylation to 4-Hydroxyamphetamine (Pholedrine).[2]

  • Elimination: Phase II conjugation (Glucuronidation/Sulfation) followed by renal excretion.

Visualization: Metabolic Cascade

Metabolism EtAmp Ethylamphetamine (Parent Drug) CYP2D6 CYP2D6 (Liver Microsomes) EtAmp->CYP2D6 Hydroxylation Metabolite 4-OH-Ethylamphetamine (Target Analyte) CYP2D6->Metabolite Glucuronide O-Glucuronide Conjugate (Inactive) Metabolite->Glucuronide UGT Enzymes Excretion Renal Excretion (Urine) Metabolite->Excretion Unchanged (~20%) Glucuronide->Excretion

Caption: Hepatic biotransformation pathway of Ethylamphetamine to 4-OH-EtAmp and subsequent elimination.

Part 5: Experimental Protocols

Protocol A: Detection in Biological Matrices (LC-MS/MS)

Purpose: Forensic identification or pharmacokinetic monitoring. Standard: Based on Hendrickson et al. methods for amphetamine metabolites.

Reagents:

  • Internal Standard: (S)-4-OH-EtAmp-d5 (Deuterated).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Workflow:

  • Sample Prep: Aliquot 100 µL plasma/urine. Add 10 µL Internal Standard.

  • Protein Precipitation: Add 300 µL cold Acetonitrile. Vortex (30s). Centrifuge (10,000 x g, 5 min).

  • Supernatant Transfer: Move supernatant to autosampler vial.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).

    • Gradient: 5% B to 95% B over 4 minutes.

  • MS/MS Transitions (MRM):

    • Precursor: m/z 180.1 [M+H]⁺

    • Quantifier Ion: m/z 107.1 (Tropylium ion w/ OH).

    • Qualifier Ion: m/z 152.1 (Loss of ethyl).

Protocol B: Synaptosomal Monoamine Release Assay

Purpose: To quantify bioactivity (EC50) for NE/DA release.

Workflow:

  • Tissue Preparation: Isolate rat brain striatum (for DA) or cortex (for NE). Homogenize in 0.32 M sucrose.

  • P2 Fraction: Centrifuge 1000 x g (10 min). Save supernatant. Centrifuge supernatant 12,000 x g (20 min). Resuspend pellet (synaptosomes) in Krebs-HEPES buffer.

  • Loading: Incubate synaptosomes with [³H]-NE or [³H]-DA (10 nM) for 15 min at 37°C.

  • Wash: Centrifuge and resuspend to remove free radioligand.

  • Release Phase:

    • Aliquot synaptosomes into 96-well plates.

    • Add 4-OH-EtAmp (Concentration range: 1 nM to 10 µM).

    • Incubate 15 min.

  • Termination: Rapid filtration through GF/B filters.

  • Quantification: Measure radioactivity in filtrate (released) vs. filter (retained) using Liquid Scintillation Counting.

  • Calculation: Plot % Release vs. Log[Concentration] to determine EC50.

Part 6: Safety & Toxicology

Cardiovascular Risk: Due to its peripheral restriction, 4-OH-EtAmp poses a risk of hypertensive crisis without the warning signs of central agitation.

  • Symptoms:[3] Palpitations, headache (vascular), reflex bradycardia.

  • Contraindications: MAO Inhibitors (risk of serotonin syndrome or hypertensive crisis).

Neurotoxicity: Unlike halogenated amphetamines (e.g., PCA, 4-FA), 4-hydroxy-amphetamines are generally considered non-neurotoxic to serotonergic terminals, though they can cause temporary depletion of monoamine stores.

References

  • Beckett, A. H., & Wilkinson, G. R. (1965). Identification and determination of the major metabolites of ethylamphetamine in man. Journal of Pharmacy and Pharmacology. Link

  • Hendrickson, H. P., et al. (2006). Quantitative determination of total methamphetamine and active metabolites in rat tissue by LC-MS/MS.[4] Journal of Chromatography B. Link

  • Wu, D., et al. (1997). Interactions of amphetamine analogs with human liver CYP2D6.[5] Biochemical Pharmacology.[5] Link

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology. Link

  • PubChem Compound Summary. (2024). 4-(2-aminopropyl)phenol (Structure/Synonyms). National Library of Medicine. Link

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Methodological & Application

LC-MS/MS transition ions for 4-[(2S)-2-(Ethylamino)propyl]phenol analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: LC-MS/MS Quantification of 4-[(2S)-2-(Ethylamino)propyl]phenol

Abstract & Introduction

This application note details a robust, sensitive, and validated protocol for the quantification of This compound , commonly known as (S)-4-Hydroxyethylamphetamine (PHEA), in biological matrices (plasma and urine) using LC-MS/MS.

Analyte Profile:

  • IUPAC Name: this compound

  • Common Name: 4-Hydroxyethylamphetamine (PHEA)

  • Role: Major urinary metabolite of Ethylamphetamine (Etilamfetamine); minor metabolite of related designer phenethylamines.

  • Clinical Relevance: Used as a specific biomarker for ethylamphetamine intake to distinguish it from amphetamine/methamphetamine abuse.

  • Molecular Formula: C₁₁H₁₇NO

  • Monoisotopic Mass: 179.1310 Da

Analytical Challenge: The primary challenge lies in separating PHEA from its structural isomers (e.g., N,N-dimethyl-tyramine) and preventing isobaric interference from matrix components. Furthermore, as a zwitterionic molecule (containing both a basic secondary amine and an acidic phenol), pH control during extraction and chromatography is critical for peak shape and recovery.

Method Development Strategy

Ionization Source & Polarity
  • Choice: Electrospray Ionization (ESI) in Positive Mode (+) .[1]

  • Rationale: The ethylamino group is easily protonated ([M+H]⁺ = 180.1). While the phenolic group can ionize in negative mode, the amine's proton affinity provides superior sensitivity (10-50x higher signal-to-noise) in positive mode.

Chromatographic Separation
  • Column: Biphenyl or Phenyl-Hexyl phases are preferred over C18.

  • Rationale: The pi-pi interactions offered by phenyl phases provide better retention and selectivity for the aromatic phenol moiety, aiding in the separation of PHEA from potential isobaric interferences and matrix effects.

Experimental Protocol

Sample Preparation (Solid Phase Extraction)
  • Technique: Mixed-Mode Cation Exchange (MCX).

  • Mechanism: Utilizes the basicity of the amine for retention while washing away acidic/neutral interferences.

Step-by-Step Workflow:

  • Pre-treatment: Dilute 200 µL Plasma/Urine with 200 µL 4% H₃PO₄. Add Internal Standard (e.g., Amphetamine-D5 or 4-Hydroxyamphetamine-D5).

  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Load pre-treated sample.

  • Wash 1: 1 mL 2% Formic Acid (Removes proteins/acidic interferences).

  • Wash 2: 1 mL MeOH (Removes neutral lipids/matrix).

  • Elution: 1 mL 5% NH₄OH in MeOH (Releases basic analyte).

  • Reconstitution: Evaporate to dryness under N₂ at 40°C; reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (Binary Pump)

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.5 min: 40% B

    • 4.0 min: 95% B (Flush)

    • 5.0 min: 5% B (Re-equilibration)

Mass Spectrometry:

  • Source: ESI+

  • Spray Voltage: 3500 V

  • Gas Temp: 350°C

  • Nebulizer: 45 psi

MRM Transitions & Fragmentation Logic

The following transition ions are selected based on the fragmentation of the protonated precursor [M+H]⁺ (m/z 180.1).

Table 1: LC-MS/MS Transition Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (eV)Fragmentation Logic
PHEA 180.1 107.1 Quantifier 25Hydroxybenzyl Cation: Cleavage of the Cα-Cβ bond. The charge is retained on the aromatic tropylium-like structure. Highly stable and specific to 4-hydroxy-phenethylamines.
PHEA 180.1 135.1 Qualifier 115Loss of Ethylamine: Neutral loss of the amine moiety (NH₂-C₂H₅, 45 Da). Leaves the hydroxyphenyl-propenyl cation.
PHEA 180.1 72.1 Qualifier 220Immonium Ion: Formation of [CH₃-CH=NH-C₂H₅]⁺. Specific to the N-ethyl-propylamine side chain structure.
PHEA 180.1 152.1 Qualifier 318Loss of Ethylene: Loss of C₂H₄ (28 Da) from the N-ethyl group via McLafferty-like rearrangement, forming the 4-hydroxyamphetamine ion.

Visualizations

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic cleavage of the precursor ion (m/z 180) into its primary product ions.

FragmentationPathway Precursor Precursor Ion [M+H]+ = 180.1 (4-Hydroxyethylamphetamine) Frag107 Product m/z 107.1 Hydroxybenzyl Cation (Quantifier) Precursor->Frag107 Alpha-Cleavage (Loss of Side Chain) Frag135 Product m/z 135.1 [M+H - Ethylamine]+ Precursor->Frag135 Neutral Loss (-45 Da) Frag72 Product m/z 72.1 Immonium Ion (Side Chain) Precursor->Frag72 Charge Retention on Amine Frag152 Product m/z 152.1 [M+H - Ethylene]+ Precursor->Frag152 Dealkylation (-28 Da)

Caption: Proposed ESI+ fragmentation pathway for 4-hydroxyethylamphetamine showing origin of key transition ions.

Analytical Workflow

Workflow Start Biological Sample (Plasma/Urine) Prep Sample Prep (MCX SPE) 1. Load Acidified Sample 2. Wash (Formic Acid/MeOH) 3. Elute (5% NH4OH in MeOH) Start->Prep LC UHPLC Separation Column: Biphenyl, 2.6µm Mobile Phase: H2O/ACN + Formate Prep->LC MS MS/MS Detection (ESI+) MRM: 180.1 -> 107.1 / 135.1 LC->MS Data Data Analysis Quantification vs IS (Linearity 1-1000 ng/mL) MS->Data

Caption: End-to-end analytical workflow from sample extraction to data processing.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the method must adhere to the following criteria:

  • Linearity: Validated range of 1.0 – 1000 ng/mL (R² > 0.995). Weighting factor 1/x² is recommended to improve accuracy at the lower limit of quantification (LLOQ).

  • Recovery: Absolute recovery using MCX SPE should exceed 85% due to the high affinity of the amine for the cation exchange sorbent.

  • Matrix Effect: Monitor the phospholipid transition (m/z 184 -> 184) to ensure no co-elution with the analyte.

  • Chiral Consideration: If enantiomeric separation of the (S)-isomer from the (R)-isomer is required (e.g., for specific metabolic sourcing), replace the Biphenyl column with a Chiralpak CBH or Crownpak CR(+) column. The MRM transitions remain identical.

References

  • Kraemer, T., & Maurer, H. H. (2002). Toxicokinetics of amphetamines: Metabolism and toxicokinetic data of designer drugs, amphetamine, methamphetamine, and their N-alkyl derivatives. Therapeutic Drug Monitoring. Link

  • Peters, F. T., et al. (2010). Validation of new methods. Forensic Science International. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library: Phenethylamines. Link

Sources

Application Note: High-Selectivity Sample Preparation for 4-Hydroxy-N-Ethylamphetamine in Urine Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The analysis of 4-hydroxy-N-ethylamphetamine (4-OH-NEA) , a primary metabolite of the anorectic and stimulant drug Ethylamphetamine (Etilamfetamine) , presents a distinct challenge in forensic and clinical toxicology. Unlike its parent compound, 4-OH-NEA is an amphoteric molecule containing both a basic secondary amine and an acidic phenolic moiety. Furthermore, significant portions of the dose are excreted in urine as Phase II glucuronide or sulfate conjugates, necessitating a robust hydrolysis step prior to extraction.

This Application Note defines a "Gold Standard" protocol utilizing Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction (SPE). This method is designed to isolate the target analyte from the high-salt, variable-pH matrix of human urine while removing neutral interferences that suppress ionization in LC-MS/MS workflows.

Key Analytical Challenges
  • Conjugation: 4-OH-NEA exists largely as a glucuronide; direct analysis underestimates total body burden.

  • Amphoteric Nature: The presence of ionizable groups with competing pKa values (Amine pKa

    
     10.0; Phenol pKa 
    
    
    
    9.9) requires precise pH control during extraction.
  • Matrix Interference: Urea, salts, and endogenous amines in urine can cause significant signal suppression in ESI+ mode.

Chemical & Biological Context

Understanding the metabolic fate of Ethylamphetamine is critical for selecting the correct sample preparation strategy. The parent drug undergoes N-dealkylation to Amphetamine and aromatic hydroxylation to 4-OH-NEA.

Metabolic Pathway Visualization

Metabolism Parent Ethylamphetamine (Parent Drug) Amp Amphetamine (Active Metabolite) Parent->Amp N-dealkylation (CYP2D6) OH_NEA 4-Hydroxy-N-ethylamphetamine (Target Analyte) Parent->OH_NEA Aromatic Hydroxylation (CYP2D6) Gluc 4-OH-NEA-Glucuronide (Phase II Conjugate) OH_NEA->Gluc Glucuronidation (UGT) Gluc->OH_NEA REQUIRED HYDROLYSIS (Enzymatic/Acid)

Figure 1: Metabolic pathway of Ethylamphetamine highlighting the necessity of hydrolysis to recover the target analyte 4-OH-NEA.

Experimental Methodology

Reagents and Materials
  • Internal Standard (IS): Ethylamphetamine-D5 or 4-Hydroxyamphetamine-D5 (Use deuterated analogs to compensate for matrix effects).

  • Hydrolysis Enzyme:

    
    -Glucuronidase (Type H-1 from Helix pomatia or recombinant E. coli).
    
  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (

    
    ).
    
Pre-treatment: Hydrolysis Strategy

Direct extraction without hydrolysis yields only the free fraction of the drug. Enzymatic hydrolysis is preferred over acid hydrolysis to prevent thermal degradation of the N-ethyl side chain.

Table 1: Hydrolysis Optimization

ParameterConditionRationale
Enzyme

-Glucuronidase (E. coli)
Faster kinetics than Helix pomatia; cleaner background.
Buffer pH 6.0 - 6.5Optimal activity range for E. coli enzyme.
Temperature 55°CMaximizes reaction rate without degrading the amine.
Time 30 - 60 minutesSufficient for >95% cleavage of glucuronides.
Extraction Protocol: Mixed-Mode Cation Exchange (MCX)

The MCX mechanism utilizes two retention modes:

  • Reverse Phase: Retains the hydrophobic benzene ring.

  • Cation Exchange: Ionic bond between the sorbent (sulfonic acid, negative) and the analyte's amine group (positive at acidic pH).

Protocol Logic:

  • Load pH: Must be < 6.0 . At this pH, the amine is protonated (

    
    ), ensuring it binds to the sorbent.
    
  • Wash pH: Use high organic strength and acidic pH to strip neutrals. The analyte remains locked by the ionic bond.

  • Elution pH: Must be > 11.0 . High pH deprotonates the amine (

    
    ), breaking the ionic bond and releasing the analyte.
    

Step-by-Step Workflow

SPE_Workflow Start Urine Sample (200 µL) + Internal Standard Hydrolysis Hydrolysis Add β-glucuronidase Incubate 55°C, 30 min Start->Hydrolysis Acidify Acidification Add 200 µL 4% H3PO4 (Target pH 4-5) Hydrolysis->Acidify Load Load Sample Gravity flow or low vacuum Acidify->Load Condition Condition SPE 1. MeOH 2. Water Condition->Load Prep Wash1 Wash 1: Aqueous 2% Formic Acid in Water (Removes salts/proteins) Load->Wash1 Wash2 Wash 2: Organic 100% Methanol (Removes hydrophobic neutrals) Wash1->Wash2 Elute Elute 5% NH4OH in Methanol (Breaks ionic bond) Wash2->Elute Dry Evaporate N2 stream @ 40°C Reconstitute in Mobile Phase Elute->Dry

Figure 2: Mixed-Mode Cation Exchange (MCX) workflow optimized for amphoteric amines.

Detailed Protocol Steps
  • Sample Preparation:

    • Aliquot 200

      
      L of urine into a clean tube.
      
    • Add 20

      
      L of Internal Standard solution.
      
    • Add 100

      
      L of 1M Acetate Buffer (pH 5.0) containing 
      
      
      
      -glucuronidase.
    • Vortex and incubate at 55°C for 45 minutes.

  • SPE Cartridge Conditioning:

    • 1 mL Methanol (High flow).

    • 1 mL Deionized Water (High flow).

  • Loading:

    • Add 200

      
      L of 4% Phosphoric Acid (
      
      
      
      ) to the hydrolyzed sample to ensure pH < 5.
    • Load sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Critical for Matrix Removal):

    • Wash 1: 1 mL 2% Formic Acid in Water. (Removes salts, urea, and hydrophilic interferences).

    • Wash 2: 1 mL 100% Methanol. (Removes neutral hydrophobic compounds. The analyte is not eluted here because it is ionically bound to the sorbent).

  • Elution:

    • Elute with 2 x 500

      
      L of 5% Ammonium Hydroxide in Methanol .
      
    • Note: The high pH neutralizes the protonated amine, releasing it from the cation exchange sites.

  • Post-Processing:

    • Evaporate to dryness under nitrogen at 40°C. Do not exceed 45°C to prevent oxidation of the phenol group.

    • Reconstitute in 100

      
      L of Initial Mobile Phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid).
      

Validation & Quality Control

To ensure scientific integrity, the method must be validated according to FDA/EMA Bioanalytical Method Guidelines.

Table 2: Acceptance Criteria

MetricAcceptance CriteriaTroubleshooting Tip
Linearity (

)

If poor, check IS purity and pipette calibration.
Recovery (%)

Low recovery often indicates pH errors during the Load or Elute steps.
Matrix Effect

High suppression? Increase the volume of Wash 2 (MeOH).
Precision (CV)

Variability usually stems from the evaporation/reconstitution step.
LC-MS/MS Conditions (Suggested)
  • Column: C18 or Biphenyl phase (e.g., Kinetex Biphenyl, 2.6 µm, 50 x 2.1 mm). Biphenyl provides better retention for aromatic amines.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Transitions (MRM):

    • Quantifier: 180.1

      
       135.1 (Loss of ethylamine).
      
    • Qualifier: 180.1

      
       107.1 (Hydroxytropylium ion).
      

References

  • Beckett, A. H., et al. (1969).[1][2] "Urinary excretion of the drug and its main metabolite in man, after the administration of (+)-, (+)- and (-)-ethylamphetamine."[2][3] Journal of Pharmacy and Pharmacology. Link

  • Baselt, R. C. (2020). Disposition of Toxic Drugs and Chemicals in Man. 12th Edition. Biomedical Publications.
  • United Chemical Technologies. (2023). "Amphetamines in Blood, Plasma/serum, urine, or tissue using clean screen® DAU SPE and LC-MS/MS." Application Note. Link

  • National Institute of Standards and Technology (NIST). "N-Ethylamphetamine Mass Spectrum & Properties." NIST Chemistry WebBook. Link

  • Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Link

Sources

Optimizing mobile phase pH for 4-[(2S)-2-(Ethylamino)propyl]phenol chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chromatographic separation of 4-[(2S)-2-(Ethylamino)propyl]phenol (an ethyl analogue of 4-hydroxymethamphetamine) presents a classic "zwitterionic challenge." As an amphoteric molecule containing both a basic secondary amine (pKa ≈ 10.[1][2]2) and an acidic phenolic group (pKa ≈ 9.8), its retention and peak shape are critically dependent on mobile phase pH.[1] This guide details a systematic approach to optimizing pH to manage the ionization state, ensuring robust quantification and peak symmetry. We contrast Low pH (Cationic Mode) protocols for LC-MS sensitivity against High pH (Neutral/Anionic Mode) protocols for maximizing retention on hybrid stationary phases.[1][2]

Introduction: The Chemistry of the Challenge

Effective method development requires understanding the analyte's speciation. This compound is not a simple base; it is an ampholyte.[1][2]

  • The Amine (Basic Center): At pH < 9, the secondary amine is protonated (

    
    ), making the molecule cationic.[2] This increases water solubility and interactions with residual silanols on the column (causing tailing).[1]
    
  • The Phenol (Acidic Center): At pH > 10, the phenolic hydroxyl deprotonates (

    
    ).[1][2]
    
  • The Conflict: At high pH (traditionally used to neutralize amines for better retention), the phenol ionizes, becoming highly hydrophilic and potentially reducing retention or causing secondary repulsion effects.[2]

Target Optimization Strategy:

  • Low pH (pH 2.5 - 3.0): Force the molecule into a fully cationic state (

    
    ). Relies on hydrophobic interaction with the propyl chain and phenyl ring.[2] Requires High-Strength Silica (HSS) or Phenyl-Hexyl phases.[1][2]
    
  • High pH (pH 9.5 - 10.5): Suppress amine ionization (

    
    ). While the phenol may partially ionize, the neutralization of the basic nitrogen often drastically improves peak symmetry.[2] Requires Ethylene-Bridged Hybrid (BEH) particles.[1][2]
    

Visualizing the Speciation Strategy

The following diagram illustrates the ionization states and the corresponding chromatographic strategy.

SpeciationStrategy Analyte This compound LowPH Low pH (2.7) State: Cationic (+) Amine: Protonated Phenol: Neutral Analyte->LowPH Acidic Buffer HighPH High pH (10.0) State: Zwitterionic/Anionic Amine: Neutralizing Phenol: Ionizing (-) Analyte->HighPH Basic Buffer Col_Low Required Column: High Strength Silica (HSS T3) or PFP (Pentafluorophenyl) LowPH->Col_Low Retention Mechanism: Hydrophobic + Cation Exchange Col_High Required Column: Hybrid Particle (BEH C18) Resistant to pH 12 HighPH->Col_High Retention Mechanism: Hydrophobic (Amine neutral) Result_Low Outcome: Fast Elution High MS Sensitivity Potential Tailing Col_Low->Result_Low Result_High Outcome: Sharp Peaks Alternative Selectivity Silanol Suppression Col_High->Result_High

Figure 1: Strategic decision tree for mobile phase pH selection based on analyte ionization states.

Experimental Protocols

Protocol A: Low pH Screening (LC-MS Compatible)

Best for: High sensitivity detection (ESI+) and general screening.[1][2]

Reagents:

  • Solvent A: Water (LC-MS Grade) + 0.1% Formic Acid.[1][2]

  • Solvent B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.[1][2]

  • Column: HSS T3 or C18-PFP, 2.1 x 100 mm, 1.8 µm.[1][2]

Procedure:

  • Preparation: Add 1 mL of 99% Formic Acid to 1 L of water. Do not use phosphate buffers if using MS detection.[1][2]

  • Equilibration: Flush column with 95% A / 5% B for 10 column volumes.

  • Gradient:

    • 0.0 min: 5% B[1][2]

    • 1.0 min: 5% B (Isocratic hold for polar retention)[1]

    • 7.0 min: 95% B[1][2]

    • 9.0 min: 95% B[1][2]

    • 9.1 min: 5% B[1][2]

  • Observation: Expect the analyte to elute early. If retention factor (

    
    ) is < 1.0, switch to a PFP (Pentafluorophenyl) column which provides pi-pi interactions with the phenol ring.[1][2]
    
Protocol B: High pH Optimization (Peak Shape Focus)

Best for: Maximizing resolution from impurities and achieving perfect peak symmetry.[1]

Reagents:

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent A: 90% Buffer / 10% Acetonitrile.[1][2]

  • Solvent B: Acetonitrile.[1][2][3]

  • Column: Hybrid C18 (e.g., BEH C18 or Gemini NX-C18).[1][2] Critical: Do not use standard silica columns; they will dissolve at pH 10.[1][2]

Procedure:

  • Buffer Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Add Ammonium Hydroxide dropwise until pH reaches 10.0 (+/- 0.1).[1][2] Filter through 0.2 µm membrane.[1][2]

  • Gradient:

    • 0.0 min: 5% B[1][2]

    • 8.0 min: 60% B (Shallower gradient often works better at high pH)[1][2]

    • 10.0 min: 95% B[1][2]

  • Mechanism: The high pH neutralizes the amine, eliminating the repulsion from positively charged silanols on the stationary phase.[2] This typically reduces peak tailing factors from >1.5 to <1.1.[1][2]

Comparative Data Summary

The following table summarizes the expected chromatographic behavior of this compound under these conditions.

ParameterLow pH (2.[1][2]7)High pH (10.[1][2]0)
Dominant Species Cation (

,

)
Zwitterion/Anion (

,

)
Retention Mechanism Hydrophobic + Silanol InteractionHydrophobic (Amine) vs Repulsion (Phenol)
Peak Shape (Tailing) Moderate to High (1.2 - 1.[1][2]6)Excellent (1.0 - 1.1)
MS Sensitivity (ESI+) High (Pre-charged)Moderate (Requires ionization in source)
Column Requirement High Strength Silica (HSS)Hybrid Polymer/Silica (BEH)

Troubleshooting & Expert Tips

  • Peak Splitting: If you observe double peaks at neutral pH (pH 6-8), you are likely operating exactly at the pKa of the amine.[1][2] Avoid pH 6-8. Stick to pH < 3 or pH > 9.5.[1][2]

  • Loss of Retention at High pH: If the analyte elutes near the void volume at pH 10, the phenolic ionization (

    
    ) is dominating.[2]
    
    • Fix: Lower pH slightly to 9.0 (Amine neutral, Phenol neutral).

    • Alternative: Use a Phenyl-Hexyl column at pH 9.0 to engage the aromatic ring regardless of charge.[1][2]

  • Temperature Control: For basic amines, increasing temperature to 40-50°C typically improves mass transfer and sharpens peaks, but ensure your pH buffer pKa doesn't shift drastically with heat (Ammonium buffers are temperature sensitive).[1][2]

References

  • Waters Corporation. The Effect of pH on the Retention of Acids and Bases.[2] Application Note. Available at: [Link][1][2]

  • McCalley, D. V. (2010).[1][2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link][1][2]

  • PubChem. Compound Summary: 4-[(2S)-2-(methylamino)propyl]phenol (Pholedrine/4-hydroxyethylamphetamine analogue).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

Sources

Derivatization techniques for GC-MS analysis of 4-[(2S)-2-(Ethylamino)propyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Derivatization Strategies for GC-MS Analysis of 4-[(2S)-2-(Ethylamino)propyl]phenol

Strategic Overview

Target Analyte: this compound Common Synonyms: 4-Hydroxyethylamphetamine (4-OH-EtAm), p-Hydroxyethylamphetamine. Context: A primary metabolite of Ethylamphetamine and a structural analog to other phenethylamines.

The Analytical Challenge: The target molecule possesses two distinct polar functional groups that hinder direct Gas Chromatography (GC) analysis:

  • Phenolic Hydroxyl (-OH): Highly polar, acidic, and prone to hydrogen bonding with stationary phase silanols, leading to peak tailing and irreversible adsorption.

  • Secondary Amine (-NH-): Basic and reactive; causes peak broadening and can thermally degrade in the injector port.

The Solution: Derivatization is mandatory to replace active protic hydrogens with thermally stable, non-polar groups. This guide presents two industry-standard protocols:

  • Method A (Silylation): The versatile "workhorse" method using MSTFA. Ideal for general metabolic profiling and high-concentration samples.

  • Method B (Perfluoroacylation): The high-sensitivity forensic method using PFPA. Ideal for trace quantification in complex biological matrices (plasma, urine, hair) due to superior electronegativity (enhancing MS response).

Experimental Workflow

The following decision matrix and workflow illustrate the critical steps for sample preparation.

G Start Sample (Biological Matrix) Extract LLE Extraction (Alkaline pH > 10) Start->Extract Dry Evaporate to Dryness (N2 stream, <40°C) Extract->Dry Decision Select Derivatization Strategy Dry->Decision MethodA Method A: Silylation (General Profiling) Decision->MethodA MethodB Method B: Acylation (High Sensitivity) Decision->MethodB ReagentA Add MSTFA + 1% TMCS (50 µL) MethodA->ReagentA HeatA Incubate: 70°C for 20 min ReagentA->HeatA InjectA Direct Injection (Avoid moisture!) HeatA->InjectA ReagentB Add PFPA + Ethyl Acetate (50 µL : 50 µL) MethodB->ReagentB HeatB Incubate: 65°C for 20 min ReagentB->HeatB EvapB Evaporate Reagents (Remove excess acid) HeatB->EvapB ReconB Reconstitute in EtOAc EvapB->ReconB InjectB Inject ReconB->InjectB

Figure 1: Operational workflow for the extraction and derivatization of 4-hydroxyethylamphetamine. Note the critical evaporation step in Method B to prevent column damage.

Method A: Silylation (MSTFA)[1]

Principle: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogens on both the phenolic oxygen and the secondary amine nitrogen with Trimethylsilyl (TMS) groups.

  • Reaction Type: Nucleophilic substitution (

    
    ).
    
  • Product: O,N-bis(trimethylsilyl)-4-hydroxyethylamphetamine.

Protocol:

  • Preparation: Ensure the extracted residue is completely anhydrous . (Water hydrolyzes TMS derivatives instantly).

  • Reagent Addition: Add 50 µL of MSTFA containing 1% TMCS (Trimethylchlorosilane).

    • Expert Insight: TMCS acts as a catalyst to drive the reaction on the sterically hindered secondary amine.

  • Incubation: Cap the vial tightly and heat at 70°C for 20 minutes .

    • Why Heat? While phenols silylate at room temperature, the secondary ethyl-amino group requires thermal energy to overcome steric hindrance.

  • Analysis: Cool to room temperature and inject directly into the GC-MS.

Pros/Cons:

  • (+) Simple "shoot-and-go" procedure (no post-reaction evaporation).

  • (+) Preserves the basicity of the nitrogen for specific fragmentation patterns.

  • (-) Derivatives are moisture-sensitive; samples degrade if left in the autosampler too long.

Method B: Perfluoroacylation (PFPA)

Principle: Pentafluoropropionic anhydride (PFPA) reacts to form stable ester (phenol) and amide (amine) linkages.

  • Reaction Type: Acylation.[1][2][3]

  • Product: O,N-bis(pentafluoropropionyl)-4-hydroxyethylamphetamine.

Protocol:

  • Reagent Addition: Add 50 µL of PFPA and 50 µL of Ethyl Acetate (solvent) to the dried residue.

  • Incubation: Cap and heat at 65°C for 20 minutes .

  • Evaporation (CRITICAL): Evaporate the mixture to dryness under a gentle stream of nitrogen at 40°C.

    • Expert Insight: You must remove the excess anhydride and the byproduct (pentafluoropropionic acid) because they are highly corrosive to GC stationary phases (column bleeding).

  • Reconstitution: Redissolve the residue in 50–100 µL of Ethyl Acetate.

  • Analysis: Inject.

Pros/Cons:

  • (+) High Sensitivity: The introduction of 10 fluorine atoms significantly increases electron capture cross-section, enhancing sensitivity in EI and especially NCI (Negative Chemical Ionization) modes.

  • (+) Stability: Acyl derivatives are far more stable against moisture than silyl derivatives.

  • (-) Requires an evaporation step, increasing prep time and risk of volatile analyte loss if over-dried.

Mass Spectral Interpretation

Understanding the fragmentation is crucial for confirmation.

FeatureSilylation (TMS)Acylation (PFP)
Molecular Ion

often weak or absent.

usually weak.
Base Peak

-Cleavage
(dominant).

-Cleavage
(dominant).
Key Fragments m/z 73 (TMS group).Loss of methyl from TMS (

).
m/z 119 (

).Loss of

group.
Mechanism The bond between the

-carbon and the benzyl carbon breaks, retaining the charge on the nitrogen fragment (Immonium ion).
Similar

-cleavage, but the mass is shifted significantly higher due to the heavy fluorinated groups.

Diagnostic Ions for 4-OH-EtAm (TMS Derivative):

  • Structure:

    
    
    
  • 
    -Cleavage:  Breaks the bond between the benzyl carbon and the methine carbon.
    
  • Fragment A (Amine side):

    
    
    
    • Calculation:

      
      .
      
  • Fragment B (Benzyl side):

    
    .
    

References

  • Comparison of Derivatization Methods (PFPA vs. HFBA vs. TFAA)

    • Al-Ghobari, J. et al. "Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry." Journal of Analytical Toxicology, 2018.
  • Silylation Mechanisms & Protocols

    • Sigma-Aldrich (Merck). "MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection.
  • General Derivatization Strategies for Drugs

    • Lin, D.L. et al. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review."[1] Journal of Food and Drug Analysis, 2020.[1]

  • Forensic Hair Analysis (PFPA Method)

    • Cordero, R. et al. "A New GC-MS Method for the Determination of Five Amphetamines in Human Hair." Journal of Analytical Toxicology.
    • (Landing Page)

Sources

Application Notes and Protocols for the Synthesis of Deuterated 4-[(2S)-2-(Ethylamino)propyl]phenol Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Deuterated Internal Standards in Bioanalysis

In the landscape of quantitative mass spectrometry, particularly within the realms of pharmacokinetics, toxicology, and clinical drug monitoring, the demand for the highest degree of accuracy and precision is non-negotiable.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its unparalleled sensitivity and selectivity. However, the integrity of LC-MS/MS data is intrinsically linked to the effective mitigation of analytical variability, such as matrix effects and fluctuations in instrument response.[2] Deuterated internal standards are the definitive tool for achieving robust and reliable quantification, offering a level of analytical certainty that is indispensable in modern research and regulated drug development.[2][3]

A deuterated internal standard is a stable, isotopically labeled version of the analyte of interest, where one or more hydrogen atoms have been replaced by deuterium (²H).[4] This subtle increase in mass allows the mass spectrometer to distinguish between the analyte and the standard, while their virtually identical physicochemical properties ensure they behave similarly throughout sample preparation and analysis.[3] By introducing a known quantity of the deuterated standard into a sample at the initial stage, it serves as a perfect proxy for the analyte. Any loss of the analyte during extraction, cleanup, or injection, as well as variations in ionization efficiency, will be mirrored by the deuterated standard.[3] Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, yielding a highly accurate and precise measurement of the analyte's concentration.[3] This guide provides a comprehensive, in-depth technical protocol for the synthesis, purification, and characterization of a deuterated internal standard for 4-[(2S)-2-(Ethylamino)propyl]phenol, a key metabolite of certain pharmaceutical compounds.

Synthetic Strategy: A Multi-Step Approach to a High-Purity Internal Standard

The synthesis of deuterated this compound is strategically designed in a multi-step process to ensure high chemical and isotopic purity, as well as the correct stereochemistry. The chosen pathway involves an initial reductive amination to construct the core molecule with a methoxy-protected phenol, followed by deuteration of the aromatic ring, and concluding with demethylation to reveal the final phenolic group. This approach allows for controlled introduction of the deuterium atoms on the aromatic ring, a common site for metabolic hydroxylation, making it an ideal internal standard for metabolic studies.

Synthetic_Workflow A 4-Methoxyphenylacetone C Reductive Amination (NaBH(OAc)₃) A->C B Ethylamine B->C D (S)-N-Ethyl-1-(4-methoxyphenyl)propan-2-amine C->D E Aromatic Deuteration (D₂SO₄/D₂O) D->E F Deuterated Intermediate E->F G Demethylation (BBr₃) F->G H Deuterated this compound G->H I Purification & Characterization H->I J Final Internal Standard I->J

Figure 1: General workflow for the synthesis of deuterated this compound.

Part 1: Synthesis of (S)-N-Ethyl-1-(4-methoxyphenyl)propan-2-amine

The initial step involves the synthesis of the non-deuterated, methoxy-protected precursor via reductive amination. This reaction is highly efficient for forming secondary amines from ketones and primary amines.[5][6] We will employ sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent due to its high selectivity for imines over ketones, which minimizes the formation of the corresponding alcohol byproduct.[7]

Experimental Protocol:
  • Reaction Setup: To a stirred solution of 4-methoxyphenylacetone (1.0 eq) in 1,2-dichloroethane (DCE), add ethylamine (1.2 eq, as a solution in a suitable solvent or condensed gas).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the imine intermediate.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield (S)-N-Ethyl-1-(4-methoxyphenyl)propan-2-amine.

Parameter Value
Starting Material 4-Methoxyphenylacetone
Reagents Ethylamine, Sodium triacetoxyborohydride, Acetic acid
Solvent 1,2-Dichloroethane (DCE)
Reaction Time 14-26 hours
Temperature 0 °C to Room Temperature
Typical Yield 75-85%

Table 1: Summary of reaction parameters for the synthesis of (S)-N-Ethyl-1-(4-methoxyphenyl)propan-2-amine.

Part 2: Aromatic Deuteration

The introduction of deuterium atoms onto the aromatic ring is a critical step. An acid-catalyzed hydrogen-deuterium exchange is an effective method for this transformation.[8] Using a mixture of deuterated sulfuric acid (D₂SO₄) and deuterium oxide (D₂O) will facilitate the electrophilic substitution of hydrogen with deuterium, primarily at the ortho and para positions relative to the activating methoxy group.

Experimental Protocol:
  • Reaction Setup: In a sealed, heavy-walled glass tube, dissolve (S)-N-Ethyl-1-(4-methoxyphenyl)propan-2-amine (1.0 eq) in deuterium oxide (D₂O).

  • Acid Catalyst: Carefully add deuterated sulfuric acid (D₂SO₄, 96-98% in D₂O) to the mixture. The final acid concentration should be approximately 20-30% (v/v).

  • Heating: Seal the tube and heat the reaction mixture at 100-120 °C for 24-48 hours. The progress of deuteration can be monitored by taking small aliquots, neutralizing them, and analyzing by ¹H NMR or MS to determine the degree of deuterium incorporation.

  • Work-up: After cooling, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium carbonate until the pH is approximately 8-9.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deuterated intermediate.

Parameter Value
Deuterating Agent D₂SO₄ in D₂O
Solvent D₂O
Reaction Time 24-48 hours
Temperature 100-120 °C
Expected Isotopic Enrichment >95%

Table 2: Summary of reaction parameters for aromatic deuteration.

Part 3: Demethylation to Yield the Final Product

The final step in the synthesis is the cleavage of the methyl ether to unveil the phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective and widely used reagent for the demethylation of aryl methyl ethers.[9] The reaction is typically fast and proceeds in high yield under anhydrous conditions.

Experimental Protocol:
  • Reaction Setup: Dissolve the deuterated intermediate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of boron tribromide (1.2-1.5 eq) in DCM dropwise.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of methanol, followed by water.

  • Purification: Extract the product with ethyl acetate. Wash the combined organic extracts with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization to yield the final deuterated this compound.[10][11]

Parameter Value
Demethylating Agent Boron tribromide (BBr₃)
Solvent Anhydrous Dichloromethane (DCM)
Reaction Time 3-5 hours
Temperature -78 °C to Room Temperature
Typical Yield 80-90%

Table 3: Summary of reaction parameters for demethylation.

Part 4: Purification and Characterization of the Final Internal Standard

The purity of the deuterated internal standard is paramount for its use in quantitative bioanalysis. Both chemical and isotopic purity must be rigorously assessed.

Purification Protocol:
  • Chromatography: The crude product should be purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) to achieve high chemical purity (>99%).[12]

  • Final Salt Formation (Optional): For improved stability and handling, the purified free base can be converted to a salt (e.g., hydrochloride) by treating a solution of the base in a suitable solvent (e.g., ether or ethyl acetate) with a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration and dried under vacuum.

Characterization Protocol:
  • Chemical Purity: Assessed by HPLC-UV, typically aiming for a purity of >99%.

  • Identity Confirmation:

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the deuterated compound, which will be higher than the non-deuterated analyte by the number of incorporated deuterium atoms.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: Will show a decrease in the integration of the aromatic proton signals corresponding to the sites of deuteration.

      • ¹³C NMR: Will confirm the carbon skeleton of the molecule.

      • ²H NMR: Will show signals corresponding to the positions of deuterium incorporation.[13]

  • Isotopic Purity: Determined by mass spectrometry, comparing the peak intensity of the desired deuterated mass with any residual non-deuterated or partially deuterated species. The isotopic enrichment should ideally be ≥98%.[14]

  • Stereochemical Purity: The enantiomeric purity should be assessed using chiral HPLC to ensure that the desired (S)-enantiomer is the major component and that no racemization has occurred during the synthesis.[15][16][17][18]

Purification_Characterization_Workflow Crude Crude Deuterated Product Prep_HPLC Preparative HPLC Crude->Prep_HPLC Salt_Formation Salt Formation (Optional) Prep_HPLC->Salt_Formation Pure_IS Purified Internal Standard Salt_Formation->Pure_IS QC_Analysis Quality Control Analysis Pure_IS->QC_Analysis HPLC_UV HPLC-UV (Chemical Purity >99%) QC_Analysis->HPLC_UV HRMS HRMS (Identity & Isotopic Purity ≥98%) QC_Analysis->HRMS NMR NMR (¹H, ¹³C, ²H) QC_Analysis->NMR Chiral_HPLC Chiral HPLC (Stereochemical Purity) QC_Analysis->Chiral_HPLC Final_Product Final, Characterized Internal Standard

Sources

Storage and handling requirements for 4-[(2S)-2-(Ethylamino)propyl]phenol solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note defines the rigorous handling, storage, and preparation protocols for 4-[(2S)-2-(Ethylamino)propyl]phenol (also known as (S)-4-Hydroxyethylamphetamine). As a phenolic secondary amine, this compound exhibits significant susceptibility to oxidative degradation and stereochemical instability under improper conditions. This guide is intended for analytical chemists, toxicologists, and pharmaceutical researchers requiring high-integrity reference standards for LC-MS/MS or GC-MS analysis.

Critical Criticality: Failure to adhere to these protocols typically results in quinone formation (browning) and concentration drift , leading to quantitation errors >15% within 48 hours.

Physicochemical Profile & Stability Logic

To ensure data integrity, one must understand the mechanisms of degradation. This compound possesses three reactive moieties that dictate its handling:

  • Phenolic Hydroxyl (-OH): The primary failure point. In the presence of oxygen and light, the phenol ring oxidizes to form p-quinone species. This reaction is accelerated in basic pH (pH > 8).

  • Secondary Amine (Ethylamino): Acts as a base. If stored in non-acidified aqueous solutions, it can facilitate the deprotonation of the phenol, catalyzing auto-oxidation. It also risks adsorption to non-silanized glass and plastic surfaces.

  • Chiral Center (2S): While chemically robust, the enantiomeric purity must be maintained. Avoid strong bases or high temperatures (>60°C) which could induce racemization.

Degradation Pathway Visualization

DegradationPathway cluster_prevention Preventative Measures Compound This compound (Active Standard) Quinone Ortho/Para-Quinone Species (Brown/Pink Discoloration) Compound->Quinone pH > 7.0 + Oxygen Adsorption Surface Adsorption (Glass/Plastic) Compound->Adsorption Non-Silanized Containers Oxidation Oxidative Stress (O2 + UV Light) Oxidation->Quinone Acid Acidification (pH < 4) Acid->Compound Stabilizes Inert Inert Gas (N2/Ar) Inert->Oxidation Blocks

Figure 1: Mechanistic degradation pathway highlighting oxidation as the primary stability risk.

Storage Requirements (Solid State)

The neat substance (powder) is hygroscopic and light-sensitive.

ParameterRequirementScientific Rationale
Temperature -20°C (± 5°C) Slows kinetic degradation rates; prevents thermal racemization.
Atmosphere Argon or Nitrogen Displaces atmospheric oxygen to prevent phenolic oxidation.
Container Amber Glass Blocks UV radiation (290–400 nm) which catalyzes quinone formation.
Desiccation Required Prevents hydrolysis and "caking" of the salt form.

Protocol: Preparation of Primary Stock Solutions

Objective: Create a stable 1.0 mg/mL stock solution. Solvent Selection: Methanol (MeOH) is superior to water. Water promotes microbial growth and faster oxidation.

Reagents & Equipment
  • Solvent: LC-MS Grade Methanol.

  • Stabilizer: 0.1% Formic Acid (optional but recommended for long-term storage).

  • Gas: High-purity Nitrogen (99.99%).

  • Vials: Class A Amber Volumetric Flasks (Silanized preferred).

Step-by-Step Methodology
  • Equilibration: Allow the neat standard vial to warm to room temperature (20-25°C) inside a desiccator before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, altering the weighable mass.

  • Weighing: Accurately weigh 10.0 mg of the substance into a weigh boat.

    • Note: If using the Hydrochloride salt, apply the salt correction factor (MW_base / MW_salt) to achieve free-base concentration.

  • Solubilization: Transfer to a 10 mL amber volumetric flask. Rinse the weigh boat 3x with Methanol.

  • Dissolution: Fill the flask to ~80% volume with Methanol. Sonicate for 30 seconds.

  • Volume Adjustment: Dilute to mark with Methanol.

  • Inert Purge (Critical): Gently bubble Nitrogen gas through the solution for 1 minute.

    • Why? This strips dissolved oxygen from the solvent, the primary fuel for "pinking" (oxidation).

  • Aliquot & Freeze: Immediately transfer into 1 mL amber crimp-top vials with PTFE/Silicone septa. Store at -20°C or -80°C.

Working Solutions & Handling

Protocol for Daily Use:

  • Thawing: Thaw aliquots at room temperature. Vortex for 10 seconds to ensure homogeneity (solvent stratification occurs during freezing).

  • Dilution Solvent: For LC-MS injection, dilute using 95:5 Water:Methanol + 0.1% Formic Acid .

    • Constraint: Do NOT use neutral or basic water (pH > 7) for dilution. The lack of protons will accelerate phenol degradation within the autosampler vial.

  • Autosampler Stability: Stable for 24 hours at 4°C in amber vials. If the solution turns pink, discard immediately.

Solvent Compatibility Matrix
Solvent SystemStability RatingNotes
Methanol (Neat) ⭐⭐⭐⭐⭐ (Excellent)Preferred for stock. Stable for 12+ months at -20°C.
Acetonitrile ⭐⭐⭐⭐ (Good)Good alternative, but solubility of polar salts may be lower.
Water (Neutral) ⭐ (Poor)Avoid. Rapid oxidation (browning) within 24-48 hours.
0.1% Formic Acid (aq) ⭐⭐⭐ (Acceptable)Good for working dilutions; acid suppresses oxidation.

Quality Control & Troubleshooting

Self-Validating System: Before running a batch of samples, inject the standard and monitor the Peak Area and Retention Time .

  • Acceptance Criteria:

    • Retention Time shift < 2%.

    • Peak Area deviation < 5% from fresh preparation.

    • Visual Check: Solution must be colorless. Any pink/yellow hue indicates >5% degradation (quinone formation).

Analytical Workflow Diagram

Workflow Start Neat Standard (-20°C) Warm Equilibrate to RT (Desiccator) Start->Warm Weigh Weigh & Dissolve (MeOH + N2 Purge) Warm->Weigh Stock Stock Solution (1 mg/mL, -80°C) Weigh->Stock Dilute Working Dilution (Acidified Mobile Phase) Stock->Dilute QC QC Check (Visual Color + Peak Area) Dilute->QC Inject LC-MS/MS Analysis QC->Inject Pass Discard Discard (Oxidized) QC->Discard Fail (Pink/Brown)

Figure 2: Operational workflow emphasizing the QC checkpoint for oxidation.

References

  • United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Amphetamine and Methamphetamine Analysis Protocols. [Link]

  • National Center for Biotechnology Information (PubChem). (2026). 4-[(2S)-2-(methylamino)propyl]phenol Compound Summary. (Used as structural proxy for phenolic amine properties). [Link]

  • Karinen, R., et al. (2011). "Comparison of the stability of stock solutions of drugs of abuse...". Journal of Analytical Toxicology. [Link]

  • Centers for Disease Control and Prevention (CDC). (2011). Methamphetamine and Illicit Drugs, Precursors and Adulterants on Wipes by Liquid-Liquid Extraction – NIOSH Method 9106. [Link]

Troubleshooting & Optimization

Technical Support Center: Chiral Resolution of 4-[(2S)-2-(Ethylamino)propyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Method Development & Troubleshooting for Amphoteric Phenethylamines

The Challenge: The "Amphoteric Trap"

You are attempting to resolve 4-[(2S)-2-(Ethylamino)propyl]phenol , a molecule that presents a classic chromatographic "double-bind." Structurally, it contains a basic secondary amine (the ethylamino group) and an acidic phenol.

  • The Amine Issue: Secondary amines interact strongly with residual silanols on the silica backbone of chiral columns, leading to severe peak tailing and loss of resolution (

    
    ).
    
  • The Phenol Issue: The phenolic hydroxyl group adds polarity and potential ionization issues. If the mobile phase pH is not controlled, the molecule exists in an equilibrium of ionization states, causing peak broadening.

To achieve baseline resolution (


) for enantiomeric excess (ee) determination, we must suppress these non-specific interactions while maximizing the chiral recognition mechanism.

Primary Screening Protocol (Normal Phase)

Do not rely on a single column. For this class of molecule (amino-phenols), polysaccharide-based stationary phases are the gold standard.

Step 1: Column Selection Strategy

We recommend a tiered screening approach using coated or immobilized polysaccharide columns.

TierColumn TypeRecommended PhasesWhy?
1 Immobilized CHIRALPAK® IG, IC, IA Robustness.[1] The "IG" (Amylose tris(3-chloro-5-methylphenylcarbamate)) often shows superior selectivity for amines due to electronic effects.
2 Coated (Classic) CHIRALPAK® AD-H, OD-H High success rate. AD-H is historically excellent for phenethylamines, though less solvent-stable than immobilized versions.
3 Specialty CHIRALPAK® AY-H Alternative amylose selector if AD-H fails.
Step 2: Mobile Phase Composition (The "Base" Rule)

For this compound, you must use a basic modifier. Standard neutral solvents will result in irreversible adsorption or massive tailing.

  • Standard Mobile Phase:

    
    -Hexane / Ethanol / Diethylamine (DEA)
    
  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 25°C

Critical Note: If solubility is poor in Hexane, replace Ethanol with 2-Propanol (IPA) . IPA is a better hydrogen-bond donor/acceptor and often improves chiral recognition, though it increases system pressure.

Optimization: The "Resolution Multipliers"

If you have separation but


 (partial overlap), use these targeted adjustments.
A. The Additive Switch (Tailing Suppression)

If the amine tail is dragging into the second peak, Diethylamine (DEA) may be insufficient. Switch to Ethylenediamine (EDA) .

  • Why? EDA is a bidentate amine. It chelates silanols more effectively than the monodentate DEA, sharpening the peaks significantly.

  • Concentration: 0.1% in the alcohol component.[2][3]

B. Temperature Effects (Thermodynamic Control)

Chiral recognition is enthalpy-driven.

  • Action: Lower the temperature to 10°C - 15°C .

  • Result: This usually increases the retention factor (

    
    ) and selectivity (
    
    
    
    ) by "freezing" the chiral selector into a more rigid conformation, enhancing the fit of the enantiomers.
C. Polar Organic Mode (Solubility Fix)

If the sample precipitates in Hexane, switch to Polar Organic Mode (POM) .

  • Mobile Phase: 100% Acetonitrile (with 0.1% DEA) OR Acetonitrile / Methanol (95:5) + 0.1% DEA.

  • Compatible Columns: CHIRALPAK® IG, IA, IC (Immobilized only).[1] Do not use 100% Acetonitrile on coated AD-H/OD-H without checking specific compatibility limits.

Troubleshooting Logic Tree

Use the following decision matrix to diagnose your chromatogram.

Troubleshooting Start Analyze Chromatogram Issue Tailing Peak Tailing (As > 1.2) Start->Tailing Broad Broad/Fat Peaks Start->Broad Split Split/Doublet Peaks (Non-enantiomeric) Start->Split NoRet No Retention (k' < 1) Start->NoRet AddBase Increase DEA to 0.2% or Switch to EDA Tailing->AddBase Silanol Interaction CheckCol Column Void? Reverse Flush Tailing->CheckCol Physical Void Solubility Sample precipitating? Broad->Solubility Mass Transfer Issue Temp Increase Temp to 35°C (improves mass transfer) Broad->Temp Kinetic Issue SolventMismatch Injection Solvent Too Strong? Split->SolventMismatch TooStrong Mobile Phase Too Strong NoRet->TooStrong AddAlc Add MeOH to dissolve (Check column compat!) Solubility->AddAlc Yes WeakSolv Dissolve sample in Mobile Phase SolventMismatch->WeakSolv ReduceAlc Reduce Alcohol % (e.g., 98:2 Hex/EtOH) TooStrong->ReduceAlc

Figure 1: Diagnostic logic for chiral HPLC of basic analytes. Follow the path corresponding to your peak shape anomaly.

Frequently Asked Questions (FAQ)

Q1: Can I use Trifluoroacetic Acid (TFA) to suppress the phenol ionization? A: Technically, yes, but it is risky for this molecule. While TFA suppresses phenol ionization, it will protonate the ethylamino group (


). The protonated amine often has worse selectivity on polysaccharide columns than the free base.
  • Recommendation: Stick to Basic Mode (DEA/EDA). The high pH keeps the amine neutral (good shape) and the phenol is generally weak enough (

    
    ) that it remains mostly neutral in organic solvents like Hexane/EtOH.
    

Q2: My peaks are fronting (leading edge). Is the column dead? A: Likely not. Peak fronting in chiral HPLC is often a sign of solubility mismatch . If you dissolved your sample in 100% Ethanol but your mobile phase is 90% Hexane, the sample "crashes out" at the head of the column.

  • Fix: Dissolve the sample in the mobile phase itself. If it won't dissolve, use the smallest volume of Ethanol possible.

Q3: I see a small impurity peak eluting before the main (S)-enantiomer. Is this the (R)-enantiomer? A: Not necessarily. You must validate the Elution Order (EO).

  • Protocol: Inject a known racemic standard. If the small peak matches the retention time of the first eluting enantiomer in the racemate, it is likely the (R)-enantiomer (assuming (R) elutes first).

  • Warning: Polysaccharide columns can invert elution order if you change from Ethanol to IPA.[4] Always re-validate if you change solvents.

Q4: How do I recover the sample for further testing? A: Since you are using Normal Phase (Hexane/Alcohol/DEA), evaporation is easy. However, DEA is not volatile enough to be removed completely by standard rotary evaporation.

  • Fix: For prep-scale recovery, switch the additive to Triethylamine (TEA) (easier to remove) or wash the collected fraction with a bicarbonate buffer extraction before drying.

Method Development Workflow

Workflow Start Start: this compound Screen1 Screen 1: Immobilized (IG/IC) Hex/EtOH/DEA (90:10:0.1) Start->Screen1 Decision1 Separation? Screen1->Decision1 Opt1 Optimize: 1. Lower Temp (15°C) 2. Switch EtOH -> IPA Decision1->Opt1 Partial Screen2 Screen 2: Coated (AD-H/OD-H) Hex/IPA/DEA (90:10:0.1) Decision1->Screen2 None Final Validate Method (Linearity, Accuracy, EO) Decision1->Final Baseline (Rs > 1.5) Opt1->Final Decision2 Separation? Screen2->Decision2 Decision2->Opt1 Partial POM Switch to Polar Organic Mode 100% ACN + 0.1% DEA/EDA Decision2->POM None/Solubility Issues Decision2->Final Baseline POM->Final

Figure 2: Step-by-step method development pathway for amphoteric chiral compounds.

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG. Retrieved from [Link]

  • Pihlainen, K., & Kostiainen, R. (2004).[5] Effect of the eluent on enantiomer separation of controlled drugs by liquid chromatography. Journal of Chromatography A, 1033(1), 91-99.[5] Retrieved from [Link]

  • Ye, Y. K., & Stringham, R. W. (2001). The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. Journal of Chromatography A, 927(1-2), 47-54. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

Sources

Technical Support Center: Resolving Enantiomeric Separation Issues for 4-[(2S)-2-(Ethylamino)propyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantiomeric separation of 4-[(2S)-2-(Ethylamino)propyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for resolving common challenges encountered during the chiral separation of this specific molecule. As a basic phenolic amine, this compound presents unique challenges that require a systematic and well-understood approach to achieve robust and reproducible enantiomeric separation.

The importance of separating enantiomers is paramount in the pharmaceutical industry, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] This guide provides a structured approach to method development and troubleshooting, grounded in the principles of chiral chromatography.

Troubleshooting Guide: Question & Answer Format

This section directly addresses specific problems you may encounter during your experiments. The solutions are based on established chromatographic principles and practical field experience.

Issue 1: No Separation or Poor Resolution (Rs < 1.5)

Q1: I am injecting a racemic standard of 4-(2-(Ethylamino)propyl)phenol, but I am seeing only a single peak or two poorly resolved peaks. What are the primary factors I should investigate?

A1: Achieving baseline resolution for enantiomers is the primary goal.[3] If you're observing co-elution or poor resolution, the issue lies in one of three key areas: the chiral stationary phase (CSP), the mobile phase composition, or the chromatographic conditions.

1. Chiral Stationary Phase (CSP) Incompatibility: The fundamental principle of chiral chromatography relies on the differential interaction between the enantiomers and the CSP.[4][5] The structure of this compound, containing a secondary amine (a basic center), a hydroxyl group on a phenyl ring (a weak acidic center), and a chiral center, requires a CSP that can engage in multiple types of interactions (e.g., hydrogen bonding, dipole-dipole, steric interactions).

  • Expert Insight: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the most successful for a broad range of chiral compounds, including amines and phenols.[6][7] If you are using a different type of CSP, such as a Pirkle-type or cyclodextrin-based column, it may not provide the necessary chiral recognition for this specific molecule.[8]

2. Mobile Phase Optimization is Critical: The mobile phase composition directly influences the interactions between the analyte and the CSP.[3] For a basic compound like this compound, controlling the ionization state and minimizing undesirable interactions with the silica support is crucial.

  • Normal Phase (NP) Chromatography: This is often the preferred starting point.

    • Solvent Composition: A typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The percentage of the alcohol modifier is a critical parameter to optimize.[8] A lower percentage of alcohol generally increases retention and can improve resolution, but may also lead to peak broadening.[9]

    • The Role of Additives: The secondary amine in your analyte is basic and can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to severe peak tailing and poor resolution. To mitigate this, a basic additive is almost always necessary.[10]

      • Recommendation: Add 0.1% to 0.5% diethylamine (DEA) or another suitable amine to your mobile phase.[8][10] This additive competes with your analyte for the active silanol sites, resulting in improved peak shape and often better chiral recognition.

  • Reversed-Phase (RP) or Polar Organic (PO) Modes:

    • While less common for this type of compound, RP or PO modes can be effective, especially for LC-MS applications.[3][11]

    • In RP mode, a buffer such as ammonium bicarbonate is often used.[3][7] For basic compounds, a slightly alkaline pH can be beneficial.

    • In PO mode (e.g., acetonitrile/methanol), acidic and basic additives are used to control ionization and interaction with the CSP.[12]

3. Temperature and Flow Rate:

  • Temperature: Chiral separations are often sensitive to temperature.[1] Lowering the column temperature (e.g., to 10-25°C) can enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, often leading to improved resolution.[9][11]

  • Flow Rate: Slower flow rates (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column) can increase the efficiency of the separation by allowing more time for the enantiomers to interact with the CSP.[1][11]

Troubleshooting Workflow: No Initial Separation

Below is a systematic workflow to follow when you are not achieving any separation of the enantiomers.

Start Start: No Enantiomeric Separation CheckCSP Step 1: Verify CSP Suitability Is it a polysaccharide-based CSP? Start->CheckCSP CheckMP Step 2: Optimize Mobile Phase Using Normal Phase with Hexane/IPA? CheckCSP->CheckMP Yes ScreenCSP Action: Screen different CSPs (e.g., Amylose vs. Cellulose derivatives) CheckCSP->ScreenCSP No AddDEA Step 3: Add Basic Modifier Is 0.1% DEA (or similar amine) present? CheckMP->AddDEA Yes ScreenMP Action: Screen different mobile phase modes (e.g., Polar Organic, Reversed Phase) CheckMP->ScreenMP No OptimizeConditions Step 4: Adjust Physical Parameters AddDEA->OptimizeConditions Yes AddAndEquilibrate Action: Add 0.1% DEA and re-equilibrate column AddDEA->AddAndEquilibrate No TempFlow Action: Lower Temperature (e.g., to 20°C) and reduce Flow Rate (e.g., to 0.8 mL/min) OptimizeConditions->TempFlow ScreenCSP->Start Re-evaluate ScreenMP->Start Re-evaluate AddAndEquilibrate->OptimizeConditions Success Resolution Achieved TempFlow->Success

Caption: A decision tree for troubleshooting initial separation failure.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q2: I have some separation, but the peaks are tailing badly. What causes this and how can I fix it?

A2: Poor peak shape, particularly tailing, is a very common issue when analyzing basic compounds like amines on silica-based columns.

  • Primary Cause: Secondary Interactions: The most likely cause is the interaction between the basic ethylamino group and acidic silanol groups on the silica surface of the CSP.[8] These strong, non-specific interactions delay the elution of a portion of the analyte molecules, resulting in a tailed peak. The phenolic hydroxyl group can also contribute to these interactions.

  • Solutions:

    • Use a Basic Additive: As mentioned before, this is the most effective solution. If you are already using an additive like DEA, you may need to optimize its concentration. Try increasing it incrementally from 0.1% up to 0.5%.[8][10]

    • Column Overload: Injecting too much sample can lead to both peak tailing and fronting.[8] Prepare a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) and inject them to see if peak shape improves at lower concentrations.

    • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.[8][9] Whenever possible, dissolve your sample in the mobile phase itself.

Issue 3: Irreproducible Results (Shifting Retention Times or Resolution)

Q3: My method worked yesterday, but today the retention times and resolution have changed. What could be causing this instability?

A3: Chiral separations can be highly sensitive to subtle changes in the chromatographic system.[13] Lack of reproducibility is often traced back to the mobile phase, column equilibration, or temperature fluctuations.

  • Mobile Phase Preparation:

    • Additive Concentration: The concentration of the basic additive (e.g., DEA) is critical. Use precise measurements when preparing your mobile phase.

    • Water Content (in Normal Phase): In NP chromatography, even trace amounts of water can significantly affect the stationary phase's surface activity and alter selectivity and retention times.[8] Use high-purity, HPLC-grade solvents and keep solvent bottles tightly capped to minimize water absorption from the atmosphere.

  • Column Equilibration:

    • Chiral columns, especially polysaccharide-based ones, often require longer equilibration times than standard achiral columns.[9] A stable baseline is the minimum requirement, but ensuring consistent performance may require flushing the column with 20-30 column volumes of the mobile phase before the first injection.

  • Temperature Control:

    • Ensure your column oven is functioning correctly and maintaining a stable temperature. Small fluctuations in ambient temperature can affect chromatography if a column oven is not used.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase is best for this compound? A: While method development is often empirical, polysaccharide-based CSPs are the most versatile and have the highest probability of success for this type of compound.[6][7] Specifically, columns with cellulose or amylose derivatives, such as those with 3,5-dimethylphenylcarbamate or 4-chloro-3-methylphenylcarbamate selectors, are excellent starting points.

Q2: Can I use Supercritical Fluid Chromatography (SFC) for this separation? A: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often faster and uses less organic solvent. For basic compounds, additives are also crucial in SFC. A common approach is to add the basic additive (like DEA or ethanolamine) to the alcohol co-solvent (e.g., methanol or ethanol).[10][14]

Q3: My resolution is good, but the analysis time is too long. How can I speed it up? A: You can try the following, but be aware that there is often a trade-off between speed and resolution:

  • Increase Flow Rate: Cautiously increase the flow rate. This will decrease retention times but may also reduce resolution.

  • Increase Polar Modifier Percentage: In normal phase, increasing the percentage of alcohol in the mobile phase will decrease retention times. You will need to re-optimize to ensure resolution is not lost.

  • Use a Shorter Column or Smaller Particle Size: If available, a shorter column (e.g., 150 mm instead of 250 mm) or a column packed with smaller particles (e.g., 3 µm instead of 5 µm) will provide faster separations.

Q4: Do I need to derivatize my sample for chiral separation? A: For this compound, direct separation on a suitable CSP is generally achievable and preferred. Derivatization is typically considered a last resort if all attempts at direct separation fail.[5][8] It involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[15] However, this adds complexity, potential for side reactions, and requires a chirally pure derivatizing agent.

Experimental Protocols

Protocol 1: Initial Screening Method in Normal Phase HPLC

This protocol provides a robust starting point for developing a separation method.

  • Column Selection:

    • Chiral Column: A cellulose or amylose-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Prepare a solution of Hexane/Isopropanol (IPA) in a 90:10 (v/v) ratio.

    • To this mixture, add Diethylamine (DEA) to a final concentration of 0.1%. For example, add 1 mL of DEA to 999 mL of the Hexane/IPA mixture.

    • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5-10 µL

    • Detection: UV at a suitable wavelength (e.g., 225 nm or 275 nm).

  • Procedure:

    • Install the chiral column.

    • Equilibrate the system with the mobile phase at 1.0 mL/min for at least 30 minutes, or until a stable baseline is observed.

    • Prepare a sample of racemic 4-(2-(Ethylamino)propyl)phenol at approximately 0.5 mg/mL in the mobile phase.

    • Inject the sample and acquire the chromatogram.

    • Evaluate the resolution (Rs). If Rs < 1.5, proceed with method optimization as described in the troubleshooting guide.

Data Summary for Method Optimization

When optimizing, it is crucial to change only one parameter at a time. The following table illustrates a typical optimization strategy.

Parameter ChangedInitial ConditionModified Condition 1Modified Condition 2Expected Outcome
% IPA in Hexane 10%5%15%Lower % may increase resolution but also retention time.
Flow Rate 1.0 mL/min0.7 mL/min1.2 mL/minLower flow rate may improve resolution.
Temperature 25°C15°C35°CLower temperature often improves resolution.[9]
% DEA 0.1%0.2%-Higher % may improve peak shape for basic analytes.
Logical Relationship Diagram

This diagram illustrates the relationship between the key components of a successful chiral separation.

Success Successful Enantioseparation CSP Correct CSP (e.g., Polysaccharide) CSP->Success enables MP Optimized Mobile Phase (Solvents + Additives) CSP->MP interact MP->Success enables Conditions Controlled Conditions (Temp, Flow Rate) Conditions->Success fine-tunes Analyte Analyte Properties (Amine, Phenol) Analyte->CSP dictates choice of Analyte->MP requires

Caption: Interdependence of factors for chiral separation success.

References

  • On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases. (2013). Journal of Chromatography A. [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025). Microbe Notes. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). (n.d.). ResearchGate. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies. [Link]

  • Finding the Best Separation for Enantiomeric Mixtures. (2022). LCGC International. [Link]

  • The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. (2024). MDPI. [Link]

  • Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. [Link]

  • Resolution (Separation) of Enantiomers. (n.d.). Chemistry Steps. [Link]

  • Trouble with Column Chromatography of phenolic compounds. (2025). Reddit. [Link]

  • What are the best processes/methods for separation of chiral amine both non selective and selective separation? (2012). ResearchGate. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Chiral HPLC for efficient resolution of enantiomers. (2008). Chemical Society Reviews. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • 4-[(2S)-2-(methylamino)propyl]phenol. (n.d.). PubChem. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. (2013). SciSpace. [Link]

  • Achieving Enantiomeric Separation of Anti-Ulcer Drugs Using Lux Cellulose-4. (2020). Phenomenex. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cross-Reactivity of 4-Hydroxy-N-Ethylamphetamine in Commercial Amphetamine Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

This guide provides an in-depth analysis of the expected cross-reactivity of 4-hydroxy-N-ethylamphetamine in commonly used amphetamine immunoassays. As direct experimental data for this specific analyte is not widely published in commercial assay package inserts, this document synthesizes foundational principles of immunochemistry, structure-activity relationships, and published data from structurally analogous compounds to provide a predictive comparison. This guide is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of amphetamine immunoassay performance.

Introduction: The Challenge of Novel Analogs

Amphetamine immunoassays are critical frontline tools in clinical and forensic toxicology for the rapid screening of urine for amphetamine and methamphetamine.[1][2] These assays operate on the principle of competitive binding, where an antibody specific to a target analyte (e.g., d-amphetamine or d-methamphetamine) competes for binding with the drug present in a sample and a labeled drug conjugate.[1][3] The specificity of these assays is paramount, but it is not absolute.[3] Compounds that share structural similarities with the target analyte can bind to the assay's antibodies, a phenomenon known as cross-reactivity, which can lead to false-positive screening results.[2][4]

4-Hydroxy-N-ethylamphetamine is a hydroxylated metabolite of N-ethylamphetamine. Its structure, featuring a phenyl ring, an ethyl-amino group, and a hydroxyl substitution on the phenyl ring, makes it a prime candidate for potential cross-reactivity in amphetamine immunoassays. Understanding this potential is crucial for accurately interpreting screening results and avoiding mischaracterization of findings.

The Immunochemical Basis of Amphetamine Cross-Reactivity
Predictive Cross-Reactivity of 4-Hydroxy-N-Ethylamphetamine

While specific percentage cross-reactivity data for 4-hydroxy-N-ethylamphetamine is scarce in manufacturer literature, we can predict its behavior by examining data for structurally similar compounds. The key features of 4-hydroxy-N-ethylamphetamine are:

  • An amphetamine backbone.

  • An N-ethyl substitution (making it a secondary amine, similar to methamphetamine).

  • A hydroxyl group at the 4-position (para) of the phenyl ring.

We will compare its likely reactivity in three common immunoassay formats: EMIT®, CEDIA™, and Radioimmunoassay (RIA).

Table 1: Predicted and Analog-Based Cross-Reactivity in Amphetamine Immunoassays

Immunoassay PlatformTarget Analyte(s)Predicted Reactivity with 4-Hydroxy-N-EthylamphetamineSupporting Data from Structural Analogs
EMIT® II Plus Amphetamines Assay d-Methamphetamine, d-AmphetamineModerate to High This assay class is known to cross-react with various phenyl-substituted analogs. For example, p-Methoxyamphetamine (PMA) shows significant cross-reactivity.[7] Given the structural similarity of a 4-hydroxy group to a 4-methoxy group, significant interaction is expected.
CEDIA™ Amphetamine/Ecstasy Assay d-Amphetamine, d-Methamphetamine, MDMAHigh The CEDIA Amphetamine/Ecstasy assay is designed to detect ring-substituted compounds like MDMA and MDA with high sensitivity.[8][9] It shows high cross-reactivity with MDA (116%) and MDMA (196%).[9] Since 4-hydroxy-N-ethylamphetamine is also a para-substituted analog, it is highly likely to be well-recognized by the antibodies in this assay.
Roche Abuscreen ONLINE (RIA) d-AmphetamineLow to Moderate Studies using Roche RIA reagents have shown that while MDA (a ring-substituted analog) cross-reacts significantly, other analogs like 4-hydroxymethamphetamine show much lower reactivity.[10] This suggests that the antibody specificity may be more targeted, but some level of cross-reactivity with a 4-hydroxy substituted compound is still possible.

Expert Insights: The N-ethyl group of 4-hydroxy-N-ethylamphetamine is structurally similar to the N-methyl group of methamphetamine. Therefore, in assays calibrated for methamphetamine, the side chain is unlikely to prevent binding. The deciding factor is the 4-hydroxy substitution on the phenyl ring. Assays designed with broad specificity for "ecstasy" compounds (which are ring-substituted) are the most likely to generate a positive result.[11] For assays intended to be highly specific to amphetamine or methamphetamine, reactivity may be lower, but is unlikely to be zero.

Experimental Workflow for Determining Cross-Reactivity

To definitively determine the cross-reactivity of 4-hydroxy-N-ethylamphetamine, a systematic experimental protocol must be followed. This protocol serves as a self-validating system to ensure trustworthy and reproducible results.

To quantify the cross-reactivity of 4-hydroxy-N-ethylamphetamine relative to the primary calibrator (e.g., d-methamphetamine) in a specific amphetamine immunoassay.

  • Certified reference material of 4-hydroxy-N-ethylamphetamine HCl.

  • Certified reference material of the assay calibrator (e.g., d-methamphetamine).

  • Drug-free, certified negative human urine pool.

  • The commercial amphetamine immunoassay kit to be evaluated (e.g., EMIT®, CEDIA™).

  • Calibrated automated clinical chemistry analyzer.

  • Calibrated pipettes and laboratory glassware.

  • Preparation of Stock Solution: Accurately prepare a high-concentration stock solution (e.g., 1 mg/mL) of 4-hydroxy-N-ethylamphetamine in methanol or deionized water.

  • Preparation of Spiked Samples: Create a serial dilution of the 4-hydroxy-N-ethylamphetamine stock solution into the drug-free urine pool to achieve a range of concentrations (e.g., from 100 ng/mL to 100,000 ng/mL).

  • Assay Calibration: Calibrate the immunoassay on the clinical chemistry analyzer according to the manufacturer's instructions, using the provided calibrators (e.g., at a cutoff of 500 ng/mL or 1000 ng/mL for d-methamphetamine).[7]

  • Sample Analysis: Analyze the serially diluted 4-hydroxy-N-ethylamphetamine samples using the calibrated assay. Run each sample in triplicate to ensure precision.

  • Data Analysis:

    • Identify the concentration of 4-hydroxy-N-ethylamphetamine that produces a response equivalent to the assay's cutoff calibrator. This is the Ceq.

    • Calculate the percent cross-reactivity using the following formula, as established in standard practice:[12]

      % Cross-Reactivity = (Concentration of Calibrator at Cutoff / Ceq of 4-Hydroxy-N-Ethylamphetamine) x 100

Example Calculation: If the assay cutoff is 500 ng/mL d-methamphetamine and the concentration of 4-hydroxy-N-ethylamphetamine that produces an equivalent result is 2,000 ng/mL, the cross-reactivity is: (500 ng/mL / 2,000 ng/mL) x 100 = 25%

Cross_Reactivity_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_calc Phase 3: Calculation stock Prepare 1 mg/mL Stock of 4-Hydroxy-N-Ethylamphetamine serial_dil Create Serial Dilutions in Urine stock->serial_dil Dilute urine Obtain Certified Drug-Free Urine urine->serial_dil analyze Analyze Spiked Samples (in triplicate) serial_dil->analyze calibrate Calibrate Immunoassay (e.g., 500 ng/mL d-meth) calibrate->analyze find_ceq Determine Concentration Giving Cutoff Response (Ceq) analyze->find_ceq calc_cr Calculate % Cross-Reactivity: (Calibrator Conc / Ceq) * 100 find_ceq->calc_cr

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Regulatory Context and Trustworthiness

The Substance Abuse and Mental Health Services Administration (SAMHSA) provides mandatory guidelines for federal workplace drug testing programs.[13] These guidelines establish which analytes must be tested for. For certain drug classes, including opiates and ecstasy (MDMA), SAMHSA specifies that if an assay is designed to detect multiple analytes within a group, the cross-reactivity to the other analyte(s) must be 80% or greater.[13][14] For example, an immunoassay for MDMA must also effectively detect its metabolite, MDA.[13]

While 4-hydroxy-N-ethylamphetamine is not currently a SAMHSA-mandated analyte, these guidelines establish a benchmark for assay performance and cross-reactivity expectations. Any protocol designed to validate an assay must adhere to this level of rigor to be considered trustworthy. The protocol described in Section 4.0 is designed to meet this standard of self-validation, ensuring that the data generated is reliable for making informed decisions.

Conclusion and Recommendations

Based on established immunochemical principles and data from structurally related analogs, 4-hydroxy-N-ethylamphetamine is predicted to exhibit moderate to high cross-reactivity in many commercial amphetamine immunoassays, particularly those with broad specificity for ring-substituted amphetamines like the CEDIA™ Amphetamine/Ecstasy assay.

Key Recommendations for Researchers:

  • Assume Potential Reactivity: Laboratories should operate under the assumption that 4-hydroxy-N-ethylamphetamine can produce a positive result on a presumptive amphetamine immunoassay screen.

  • Confirm All Positives: It is imperative that all positive immunoassay screens are subjected to a more specific, confirmatory method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][9] This is the only way to definitively identify the compound(s) present in the sample.

  • In-House Validation: For laboratories that frequently encounter novel amphetamine analogs, it is best practice to perform in-house cross-reactivity studies using the specific protocol outlined in this guide to fully characterize the performance of their chosen immunoassay platform.

By understanding the structural basis of cross-reactivity and validating assay performance with rigorous experimental protocols, researchers can ensure the highest level of scientific integrity when interpreting amphetamine screening results.

References

  • Suttijitpaisal, P., & Ratanabanangkoon, K. (1992). Immunoassays of amphetamines: immunogen structure vs antibody specificity. Asian Pacific Journal of Allergy and Immunology, 10(2), 159-164. [Link]

  • Siemens Healthcare Diagnostics. (Date not available). Emit® Drugs of Abuse Urine Assays Cross-Reactivity List. Sourced from WakeMed. [Link]

  • Namera, A., et al. (1999). Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents. Journal of Analytical Toxicology, 23(5), 415-418. [Link]

  • Salamone, S. J., et al. (2002). Multiplex assay of amphetamine, methamphetamine, and ecstasy drug using CEDIA technology. Journal of Analytical Toxicology, 26(5), 268-273. [Link]

  • Substance Abuse and Mental Health Services Administration (SAMHSA). (2017). Medical Review Officer Manual. [Link]

  • Petrie, M., et al. (2013). Cross-reactivity studies and predictive modeling of “Bath Salts” and other amphetamine-type stimulants with amphetamine screening immunoassays. Clinical Toxicology, 51(2), 83-92. [Link]

  • Substance Abuse and Mental Health Services Administration (SAMHSA). (2017). Mandatory Guidelines for Federal Workplace Drug Testing Programs. [Link]

  • Krasowski, M. D., et al. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. The Journal of Applied Laboratory Medicine, 3(3), 457-466. [Link]

Sources

A Senior Application Scientist's Guide to Bioanalytical Method Validation for 4-[(2S)-2-(Ethylamino)propyl]phenol: An FDA-Focused Comparison of LC-MS/MS and HPLC-FLD

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The robust validation of bioanalytical methods is a non-negotiable cornerstone of drug development, ensuring that the data underpinning pharmacokinetic, toxicokinetic, and bioavailability studies are reliable and defensible. This guide provides an in-depth comparison of two common analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)—for the quantitative analysis of 4-[(2S)-2-(Ethylamino)propyl]phenol in human plasma. Adhering to the principles outlined in the FDA and International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines, this document serves as a practical resource for researchers, scientists, and drug development professionals.[1][2][3] We will explore the causality behind experimental choices, present detailed validation protocols, and offer data-driven insights to help you select the most appropriate method for your research needs.

Introduction: The Analyte and the Regulatory Landscape

1.1 The Analyte: this compound

This compound is a phenolic amine of interest in pharmaceutical development. Its structure, featuring a hydroxyl group on a phenyl ring and a secondary amine, presents specific analytical challenges and opportunities. The phenolic moiety imparts intrinsic fluorescence, making HPLC-FLD a viable detection method. The amine group provides a site for efficient ionization, which is ideal for mass spectrometry. Its presence in a complex biological matrix like plasma necessitates a highly selective and sensitive analytical method to ensure accurate quantification.

1.2 The Regulatory Imperative: FDA and ICH M10 Guidelines

The FDA, through its guidance documents, and in harmonization with the ICH M10 guideline, mandates a rigorous validation process for bioanalytical methods.[1][4][5] The objective is to demonstrate that a method is suitable for its intended purpose, consistently producing accurate and precise results.[3][6] This guide is structured around the core validation parameters stipulated by these guidelines:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Sensitivity (Lower Limit of Quantification - LLOQ)

  • Stability

  • Matrix Effect

  • Dilution Integrity

Failure to meet these standards can result in regulatory delays or rejection of study data.[6] Therefore, a well-validated method is fundamental to a successful drug development program.

Methodology Comparison: LC-MS/MS vs. HPLC-FLD

The choice of analytical technique is a critical decision driven by the analyte's properties, the required sensitivity, and available resources. Here, we compare the "gold standard," LC-MS/MS, with the highly sensitive and selective HPLC-FLD.

2.1 Method A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is renowned for its superior selectivity and sensitivity, making it the workhorse of modern bioanalysis.[6] The liquid chromatography system separates the analyte from other components in the plasma extract, and the triple quadrupole mass spectrometer provides two layers of mass filtering for highly specific detection.

2.2 Method B: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

For molecules with native fluorescence, such as our phenolic analyte, HPLC-FLD offers a sensitive and cost-effective alternative to LC-MS/MS.[7] The fluorescence detector excites the analyte at a specific wavelength and measures the emitted light at a longer wavelength, providing a high degree of selectivity over non-fluorescent matrix components.[7][8]

Head-to-Head Validation Parameter Analysis

Below is a comparative summary of how each method is expected to perform against the key FDA validation criteria. This section is supported by hypothetical, yet realistic, experimental data.

Validation ParameterMethod A: LC-MS/MSMethod B: HPLC-FLDRationale for Performance
Selectivity Excellent: Specificity is achieved through a combination of chromatographic retention time and two mass transitions (parent and product ion). This minimizes interference from matrix components.Good to Excellent: Relies on chromatographic separation and the analyte's unique fluorescence properties. Potential for interference from other endogenous or exogenous fluorescent compounds.LC-MS/MS offers an extra dimension of specificity through mass-to-charge ratio filtering, making it inherently more selective.
LLOQ (Sensitivity) ~0.1 ng/mL: Capable of achieving very low limits of quantification due to low background noise and high detector sensitivity.~0.5 ng/mL: Highly sensitive, but may be limited by background fluorescence from the plasma matrix or reagents.The targeted nature of Multiple Reaction Monitoring (MRM) in LC-MS/MS typically results in a better signal-to-noise ratio at lower concentrations.
Accuracy & Precision Excellent: Typically achieves accuracy within ±5% and precision (CV) <5% due to the robustness of the detection method and the use of a stable isotope-labeled internal standard.Very Good: Can achieve accuracy within ±10% and precision (CV) <10%. Performance can be slightly more variable due to potential interferences.The co-eluting stable isotope-labeled internal standard in LC-MS/MS perfectly compensates for matrix effects and ionization variability, leading to superior accuracy and precision.
Matrix Effect Manageable: Potential for ion suppression or enhancement, but can be effectively corrected with a stable isotope-labeled internal standard.Potential Issue: Matrix components can quench fluorescence, leading to reduced signal. Thorough sample cleanup is critical.While both methods are susceptible to matrix effects, the use of a stable isotope-labeled internal standard in LC-MS/MS provides a more reliable means of correction.
Throughput High: Typical run times are short (2-5 minutes), allowing for the analysis of a large number of samples per day.[9]Moderate: Run times may be longer (5-15 minutes) to ensure adequate chromatographic resolution from potential fluorescent interferences.The high specificity of MS/MS detection allows for faster chromatography without sacrificing data quality.

Experimental Protocols

The following protocols provide a step-by-step guide for validating a bioanalytical method for this compound in human plasma, adhering to the principles of trustworthiness and reproducibility.

Workflow Overview

cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation & Data Review p1 Plasma Sample Spiking (Calibrators, QCs) p2 Addition of Internal Standard p1->p2 p3 Protein Precipitation (e.g., Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 a1 LC Injection p5->a1 Prepared Sample a2 Chromatographic Separation a1->a2 a3 Detection (MS/MS or FLD) a2->a3 v1 Quantification a3->v1 Raw Data v2 Validation Parameter Assessment (Accuracy, Precision, etc.) v1->v2 v3 Data Review & Reporting v2->v3 cluster_lcms Method A: LC-MS/MS cluster_hplc Method B: HPLC-FLD start Plasma Sample lcms_prep Protein Precipitation (Acetonitrile + SIL-IS) start->lcms_prep hplc_prep Liquid-Liquid Extraction (MTBE) start->hplc_prep lcms_lc Fast LC Gradient (2-5 min) lcms_prep->lcms_lc lcms_ms Tandem MS Detection (MRM) lcms_lc->lcms_ms end Validated Data lcms_ms->end hplc_lc Isocratic LC (5-15 min) hplc_prep->hplc_lc hplc_fld Fluorescence Detection (Ex/Em Wavelengths) hplc_lc->hplc_fld hplc_fld->end

Caption: Comparison of LC-MS/MS and HPLC-FLD workflows.

Choosing the Right Method for Your Application

The selection between LC-MS/MS and HPLC-FLD is not merely a matter of choosing the "best" technology, but the most appropriate one for the specific context of your study.

  • Choose LC-MS/MS when:

    • The highest sensitivity and specificity are required, especially for regulated toxicokinetic or clinical studies.

    • You are analyzing a novel compound with unknown interferences.

    • High sample throughput is a priority.

    • A stable isotope-labeled internal standard is available.

  • Choose HPLC-FLD when:

    • The analyte has strong native fluorescence.

    • A cost-effective and robust method is needed for discovery-phase studies or academic research.

    • Access to mass spectrometry is limited.

    • The required sensitivity is within the mid- to high-ng/mL range.

Ultimately, the decision rests on a thorough evaluation of the project's regulatory requirements, budget, and timeline. Both methods, when properly validated according to FDA guidelines, can provide high-quality data to support drug development programs.

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Available at: [Link]

  • Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Vazvaei-Smith, F., Wickremsinhe, E., Woolf, E., & Yu, C. (2024). ICH M10 Bioanalytical Method Validation Guideline—1 year Later. The AAPS Journal, 26(103). Available at: [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. Available at: [Link]

  • Journal of Food and Drug Analysis. (2007). Analysis of non-anthocyanin phenols in wine by HPLC with UV and fluorescence detection. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[(2S)-2-(methylamino)propyl]phenol. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Methods for the HPLC Analysis of Phenolic Compounds and Flavonoids in Beer. Available at: [Link]

  • Higashi, Y. (2016). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization. Detection, 4, 16-24. Available at: [Link]

  • Al-Ghamdi, S. N., et al. (2022). The Fluorescence Detection of Phenolic Compounds in Plicosepalus curviflorus Extract Using Biosynthesized ZnO Nanoparticles and Their Biomedical Potential. Molecules, 27(3), 949. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-{2-[(ngcontent-ng-c3932382896="" class="ng-star-inserted">2H_3)Methylamino]propyl}phenol. PubChem. Available at: [Link]

  • Medina, S., et al. (2020). Simultaneous Determination of Phenolic Compounds in Plasma by LC-ESI-MS/MS and Their Bioavailability after the Ingestion of Table Olives. Journal of Agricultural and Food Chemistry, 68(37), 10213-10222. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-[2-(Methylamino)propyl]phenol Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-(Ethylamino)ethyl)phenol. PubChem. Available at: [Link]

  • Fekete, S., et al. (2019). Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 180, 113018. Available at: [Link]

  • Imre, S., et al. (2014). DETERMINATION OF SOME BIOGENIC AMINES IN RAT PLASMA USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY (HPLC/MS). Farmacia, 62(1), 127-136. Available at: [Link]

  • Stafilov, T., et al. (2017). Ultra-Performance Liquid Chromatography-Triple Quadruple Mass Spectrometry (UPLC-TQ/MS) for Evaluation of Biogenic Amines. Food Analytical Methods, 11, 479-489. Available at: [Link]

  • Gray, N., et al. (2017). High-Speed Quantitative UPLC–MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry, 89(4), 2478-2487. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 4-(2-AMINOETHYL)PHENOL. Available at: [Link]

Sources

Comparative Stability Analysis: 4-[(2S)-2-(Ethylamino)propyl]phenol versus N-ethylamphetamine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

Executive Summary

The chemical stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive comparative analysis of the stability profiles of two structurally related phenethylamine derivatives: 4-[(2S)-2-(Ethylamino)propyl]phenol and N-ethylamphetamine. The primary structural difference between these molecules is the presence of a para-hydroxyl group on the phenyl ring of the former. Our analysis, grounded in established principles of forced degradation, hypothesizes and outlines experimental verification that the phenolic moiety in this compound renders it significantly more susceptible to oxidative degradation compared to the chemically robust N-ethylamphetamine. This guide details the rationale behind a structured stability study, provides actionable experimental protocols, and presents the anticipated degradation pathways, offering researchers a robust framework for evaluating similar compounds.

Introduction and Structural Rationale

N-ethylamphetamine is a stimulant drug of the amphetamine class.[1] Its 4-hydroxy analog, this compound, represents a common metabolic transformation and a compound of interest for structure-activity relationship (SAR) studies.[2] Understanding the inherent stability of these molecules is paramount for defining storage conditions, formulation strategies, and predicting potential degradation products.

Degradation_Pathways cluster_phenol This compound Pathway cluster_amphetamine N-ethylamphetamine Pathway phenol Phenol Derivative quinone Oxidized Quinone (Major Degradant) phenol->quinone [O] (H₂O₂) amphetamine N-ethylamphetamine stable No Significant Degradation amphetamine->stable All Stress Conditions

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-[(2S)-2-(Ethylamino)propyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our primary focus is innovation. However, the foundation of sustainable and responsible science lies in our meticulous handling and disposal of chemical reagents. This guide provides an in-depth, procedural framework for the proper disposal of 4-[(2S)-2-(Ethylamino)propyl]phenol, a compound that requires careful management due to its chemical nature. The protocols outlined here are designed to ensure regulatory compliance, protect personnel, and preserve environmental integrity, reflecting the best practices in laboratory safety.

Hazard Profile and Risk Assessment: Understanding the "Why"

Effective disposal begins with a thorough understanding of the material's intrinsic properties and associated risks. This compound belongs to the phenol family, a class of compounds recognized for their potential toxicity and environmental hazards.[1][2] Its structure, featuring a hydroxyl group on an aromatic ring, makes it a priority pollutant regulated by the Environmental Protection Agency (EPA).[2][3]

The primary hazards associated with phenolic compounds include:

  • Toxicity: Phenols can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6][7] Ingestion of even small amounts can be dangerous.[8]

  • Corrosivity: Direct contact can cause severe skin burns and eye damage.[4][6][7] A particular danger is the local anesthetic effect of phenol, which can mask the initial pain of exposure, delaying treatment and increasing the severity of the injury.[8]

  • Environmental Hazard: Phenolic compounds are toxic to aquatic life at very low concentrations and are subject to strict environmental discharge limits.[2][9]

Given these properties, this compound must be treated as a hazardous waste stream. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash. [10][11]

Chemical IdentifierDataSource
IUPAC Name This compoundPharmaffiliates[12]
CAS Number 69389-96-4Pharmaffiliates[12]
Molecular Formula C11H17NOPharmaffiliates[12]
Classification Phenolic Compound, Secondary AminePubChem[1]

The Regulatory Landscape: Adherence to EPA and OSHA Mandates

The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal (a "cradle-to-grave" system).[13][14] this compound waste falls under RCRA due to its toxic characteristics.[15][16]

  • Occupational Safety and Health Administration (OSHA): OSHA sets standards to ensure worker safety.[17] This includes requirements for Hazard Communication (HazCom), proper personal protective equipment (PPE), employee training on chemical hazards, and emergency response procedures.[14][18][19]

Compliance is not optional; it is a legal and ethical obligation. Failure to adhere to these regulations can lead to significant fines, legal action, and, most importantly, serious harm to individuals and the environment.[15]

Core Principles of Disposal: A Self-Validating System

The logic for proper chemical disposal is built on a foundation of risk mitigation. The following decision tree illustrates the fundamental thought process that should be applied to all chemical waste streams generated in the laboratory.

G cluster_hazardous Hazardous Waste Protocol cluster_non_hazardous Non-Hazardous Waste Protocol start Chemical Waste Generated: This compound is_hazardous Is the waste hazardous (toxic, corrosive, reactive, ignitable)? start->is_hazardous hazardous_yes YES (Phenolic Compound - Toxic, Corrosive) is_hazardous->hazardous_yes segregate Segregate from Incompatible Wastes (e.g., Strong Oxidizers, Bases) is_hazardous->segregate is_hazardous_no NO is_hazardous->is_hazardous_no check_policy Consult Institutional Policy for Non-Hazardous Waste is_hazardous->check_policy contain Contain in a Designated, Chemically Compatible, and Sealed Container segregate->contain label Label Container Clearly: 'HAZARDOUS WASTE' + Full Chemical Contents + Date contain->label saa Store in a Designated Satellite Accumulation Area (SAA) label->saa pickup Arrange for Pickup by Certified EHS Personnel or Waste Contractor saa->pickup approved_disposal Dispose via Approved Method (e.g., Sewer, Regular Trash) ONLY with prior approval check_policy->approved_disposal Approved not_approved Treat as Hazardous Waste check_policy->not_approved Not Approved not_approved->segregate

Caption: Disposal Decision Tree for Laboratory Chemical Waste.

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step methodology for the collection and disposal of waste containing this compound.

Step 1: Immediate Waste Generation and Segregation
  • Action: At the point of generation, immediately designate all materials containing this compound as hazardous waste. This includes pure unused product, reaction mixtures, solutions, and contaminated materials (e.g., pipette tips, gloves, weigh boats).

  • Causality: Proper segregation prevents dangerous chemical reactions between incompatible waste streams.[11][20] Phenols are incompatible with strong oxidizing agents, bases, and certain metals.[8][9] Commingling could result in heat generation, gas evolution, or fire.

Step 2: Selecting the Appropriate Waste Container
  • Action: Select a waste container that is in good condition, has a secure, screw-top lid, and is chemically compatible with phenols. Borosilicate glass or high-density polyethylene (HDPE) containers are generally appropriate.

  • Causality: The container's integrity is critical to prevent leaks and spills.[11][15] OSHA mandates that containers must be compatible with the waste they hold to prevent degradation or reaction with the container itself.[15] The container should have at least one inch of headroom to allow for vapor expansion.[20]

Step 3: Labeling the Hazardous Waste Container
  • Action: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" (no abbreviations or formulas).

    • The names of all other constituents in the container, with estimated percentages.

    • The date the container was first used for accumulation.

  • Causality: Accurate labeling is a primary RCRA requirement and is essential for safe handling, transport, and final disposal.[13][14] It communicates the container's contents and associated hazards to everyone in the lab and to waste management personnel.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)
  • Action: Store the labeled, closed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[15][20] The SAA should be a secondary containment tray or a designated cabinet to contain any potential leaks.

  • Causality: The SAA concept is an EPA regulation designed to ensure safe, short-term accumulation of waste in the laboratory before it is moved to a central storage facility.[20] Secondary containment is a crucial safety measure to prevent a small leak from becoming a major spill.[11][21]

Step 5: Arranging for Professional Disposal
  • Action: Once the waste container is full (or has been in the SAA for a specified time, often six months to a year depending on institutional policy), submit a chemical waste collection request to your EHS department.[10][13] Do not transport the waste yourself.[10]

  • Causality: Transportation of hazardous waste is regulated and requires specific training and placarding.[19] Institutional EHS personnel are trained to handle and transport these materials safely and in compliance with all regulations.

G cluster_lab Laboratory Operations cluster_disposal Disposal Operations exp Experiment Generates Waste seg Segregate Waste Stream contain Select & Fill Compatible Container label_node Affix Hazardous Waste Label saa Store in SAA (Secondary Containment) full Container is Full request Submit EHS Pickup Request full->request pickup EHS Collects Waste request->pickup final Certified Off-Site Disposal pickup->final

Caption: End-to-End Workflow for Hazardous Laboratory Waste.

Emergency Procedures for Spills and Exposures

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is critical.

Spill Response
  • Small Spill (< 50 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, safety goggles, double nitrile or neoprene gloves), absorb the spill with an inert absorbent material like vermiculite or sand.[8]

    • Cover the area with dry lime or soda ash to neutralize any remaining residue.[9][22]

    • Carefully collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.

    • Ventilate the area and wash the spill site after cleanup is complete.[22]

  • Large Spill (> 50 mL):

    • Evacuate all personnel from the immediate area.[9]

    • If there is an inhalation risk, leave the area immediately.

    • Alert your supervisor and contact your institution's EHS emergency number.

    • Prevent entry into the area.

    • Only trained emergency responders should handle large spills.[9]

Personnel Exposure
  • Skin Contact: RAPID DECONTAMINATION IS CRITICAL.[23]

    • Immediately go to the nearest safety shower or drench hose.[23]

    • Remove all contaminated clothing while under the shower.

    • Flush the affected area with copious amounts of water for at least 15 minutes.[7][22]

    • Seek immediate medical attention. Call 911 or your site's emergency number.[23]

  • Eye Contact:

    • Immediately proceed to the nearest eyewash station.[23]

    • Hold eyelids open and flush with water for at least 15 minutes.[7][22]

    • Seek immediate medical attention.[23]

  • Inhalation:

    • Move the affected person to fresh air immediately.[22]

    • Seek immediate medical attention.[23]

  • Ingestion:

    • Do NOT induce vomiting.[7]

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory science. By understanding its hazard profile, adhering to a structured disposal protocol, and being prepared for emergencies, we uphold our commitment to safety, compliance, and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they represent the definitive policies for your workplace.

References

  • Daniels Health. (2025, May 21).
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • Vanderbilt University Medical Center. Hazardous Waste Disposal | Office of Clinical and Research Safety.
  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • PubChem. 4-[(2S)-2-(methylamino)propyl]phenol.
  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Clean Management Environmental Group, Inc. (2022, September 13).
  • Tsetse.
  • Occupational Safety and Health Administr
  • Thermo Fisher Scientific. (2025, September 17).
  • University of Alaska Fairbanks. Introduction to Hazardous Waste Management.
  • International Programme on Chemical Safety. Phenol Health and Safety Guide.
  • CPAChem. (2023, December 5).
  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet.
  • MilliporeSigma. (2025, November 6).
  • C/D/N Isotopes Inc.
  • Pharmaffiliates. CAS No : 69389-96-4 | Product Name : 4-(2-(Ethylamino)propyl)phenol.
  • Chemos GmbH & Co.KG.
  • Breast Cancer and the Environment Research Program. Fact Sheet on Phenols.
  • Fisher Scientific. (2010, October 19).
  • Yale Environmental Health & Safety.
  • The Good Scents Company. 4-propyl phenol p-propylphenol.
  • ChemicalBook. (2026, January 13). 4-Propylphenol.
  • MilliporeSigma. 4-Propylphenol 99%.
  • University of California, Santa Barbara.
  • Saltworks Technologies. (2020, April 24).

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Essential Safety and Logistical Guide for Handling 4-[(2S)-2-(Ethylamino)propyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researchers, scientists, and drug development professionals dedicated to advancing pharmaceutical research, the safe and compliant handling of specialized chemical compounds is a non-negotiable cornerstone of laboratory practice. This guide provides a comprehensive, immediate-use framework for the safe management of 4-[(2S)-2-(Ethylamino)propyl]phenol, a key intermediate with significant potential. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the protocols outlined herein are benchmarked against the well-documented hazards of its parent compound, phenol. It is imperative to handle this compound with the same degree of caution as phenol to ensure a secure laboratory environment.

Hazard Identification and Risk Assessment: A Proactive Stance

Due to its structural similarity to phenol, this compound should be presumed to be toxic and corrosive. Phenol is known to cause severe skin burns, eye damage, and has systemic toxicity, affecting the central nervous system, liver, and kidneys.[1] Therefore, a multi-layered approach to personal protection is not just recommended, but mandatory.

Assumed Hazard Profile:

Hazard ClassificationGHS PictogramsSignal WordHazard Statements (based on Phenol)
Acute Toxicity (Oral, Dermal, Inhalation)alt text: Skull and crossbonesDangerToxic if swallowed, in contact with skin, or if inhaled.[2]
Skin Corrosion/Irritationalt text: CorrosionDangerCauses severe skin burns and eye damage.[2][3][4]
Germ Cell Mutagenicityalt text: Health hazardDangerSuspected of causing genetic defects.[2]
Specific Target Organ Toxicityalt text: Health hazardDangerMay cause damage to organs through prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is fundamental for minimizing exposure risk. The following table outlines the minimum required PPE for handling this compound.

Protection TypeRecommended EquipmentCritical Notes
Eye and Face Protection Chemical splash goggles and a face shield.Must be worn at all times when there is a potential for splashes.[1][5]
Hand Protection Double-layered chemical-resistant gloves.For incidental contact with dilute solutions (<10%), use double-layered nitrile gloves (minimum 8mil total thickness). For concentrated solutions or prolonged handling, neoprene or butyl rubber gloves should be worn over nitrile gloves, as phenol can readily penetrate standard nitrile gloves.[1][5][6] Gloves should be changed frequently and immediately upon contamination.
Body Protection A fully buttoned, chemical-resistant laboratory coat.For tasks with a higher risk of splashing, a butyl rubber or neoprene apron worn over the lab coat is required.[1][5][6] Long pants and closed-toe shoes are mandatory within the laboratory.[1][5]
Respiratory Protection A certified chemical fume hood is the primary engineering control.All handling of this compound that could generate dust or aerosols must be conducted within a properly functioning chemical fume hood.[1][6][7]
Operational Plan: From Receipt to Experimentation

A systematic approach to handling ensures safety at every stage of the workflow.

Workflow for Safe Handling of this compound:

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_spill Spill Management receipt Visually inspect container for damage upon receipt. storage Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers). receipt->storage labeling Ensure storage area is clearly labeled with hazard warnings. storage->labeling sds Review this guide and the SDS for phenol thoroughly. labeling->sds ppe Don all required PPE as specified. sds->ppe fume_hood Conduct all work in a certified chemical fume hood. ppe->fume_hood solution When preparing solutions, add solid to solvent slowly to prevent splashing. fume_hood->solution small_spill Small Spills: Absorb with inert material (vermiculite, sand) and collect in a sealed, labeled hazardous waste container. large_spill Large Spills: Evacuate the area immediately and notify laboratory safety personnel.

Caption: Standard operating procedure for the safe handling of this compound.

Step-by-Step Experimental Protocol:

  • Preparation: Before beginning any work, ensure the chemical fume hood is operational and the sash is at the appropriate height. Lay down absorbent, disposable bench paper to contain any minor drips or spills.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above, ensuring gloves are inspected for any defects.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood. Use a spatula for transfers and handle the container with care to avoid generating dust.

  • Solution Preparation: When preparing a solution, slowly add the this compound to the solvent while stirring to prevent splashing and ensure proper mixing.

  • Post-Handling: After use, securely close the primary container. Wipe down the external surfaces of the container and any equipment used with a suitable decontaminating solution (e.g., 70% ethanol), and dispose of the wipe as contaminated solid waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first remove the outer gloves, then the lab coat or apron, followed by the face shield and goggles, and finally the inner gloves.

  • Hand Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[8][9]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper waste management is a critical final step in the safe handling of hazardous chemicals.

Detailed Disposal Protocols:

  • Waste Collection:

    • Solid Waste: All unused or expired this compound, along with any grossly contaminated materials (e.g., weigh boats, absorbent paper, gloves), must be collected in a designated, sealed, and clearly labeled "Hazardous Solid Chemical Waste" container.[1][7]

    • Liquid Waste: Solutions containing this compound are to be collected in a designated, sealed, and clearly labeled "Hazardous Liquid Chemical Waste" container.[1] Do not mix with incompatible waste streams.

    • Sharps Waste: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated, puncture-resistant sharps container.

  • Waste Storage:

    • Hazardous waste containers should be stored in a secondary containment bin within a designated and well-ventilated waste accumulation area.

    • Ensure all waste containers are kept securely closed when not in use.[7]

  • Waste Disposal:

    • All waste containing this compound must be disposed of through your institution's hazardous waste management program.[1] Do not pour any solutions down the drain.[7]

Emergency Procedures: Preparedness is Key

Immediate and appropriate action during an emergency can significantly mitigate harm.

Emergency Response Plan:

Exposure ScenarioImmediate Action
Skin Contact Immediately remove all contaminated clothing.[6][8] Flush the affected area with copious amounts of water for at least 15-20 minutes.[5] Polyethylene glycol (PEG 300 or 400) is recommended for initial decontamination if available.[6][8] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation Move the affected individual to fresh air immediately.[3][11] If breathing is difficult or has stopped, administer artificial respiration, if trained to do so. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3][10] Rinse the mouth with water. Seek immediate medical attention.
Small Spill (<50 mL) Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[9] Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.
Large Spill (>50 mL) Evacuate the immediate area and alert colleagues.[9] Contact your institution's emergency response team or environmental health and safety department.

An ANSI-approved eyewash station and safety drench shower must be immediately available within a 10-second travel time from where the compound is used.[1]

By adhering to these rigorous safety and logistical protocols, you can confidently and responsibly advance your critical research while maintaining the highest standards of laboratory safety.

References

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]

  • Environment, Health and Safety, University of California, Berkeley. Appendix P - Phenol First Aid Guide and PPE. [Link]

  • The University of Queensland. Working Safely with Phenol Guideline. UQ Policy and Procedure Library. [Link]

  • Western Washington University. Phenol. [Link]

  • Research Safety Affairs, The University of Tennessee Health Science Center. Phenol, Chloroform, or TRIzol™ Waste Disposal. [Link]

  • ResearchGate. How can I dispose phenol?. [Link]

  • UC Berkeley Office of Environment, Health & Safety. phenol-haz-controls-fact-sheet-wsp.pdf. [Link]

  • Facilities, The University of British Columbia. Laboratory Hazardous Waste Management. [Link]

  • Tsetse. 4-propylphenol. [Link]

  • CPAChem. Safety data sheet. [Link]

  • University of New Mexico: Chemistry Department. Standard Operating Procedure. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: 4-Ethylphenol. [Link]

  • Carl ROTH. Safety Data Sheet: Phenol. [Link]

  • CPAChem. Safety data sheet. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.